molecular formula C12H10BrNO B1291957 2-((3-Bromophenoxy)methyl)pyridine CAS No. 488799-65-1

2-((3-Bromophenoxy)methyl)pyridine

Cat. No.: B1291957
CAS No.: 488799-65-1
M. Wt: 264.12 g/mol
InChI Key: IUFXJEPKUCXNNC-UHFFFAOYSA-N
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Description

2-((3-Bromophenoxy)methyl)pyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-bromophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFXJEPKUCXNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624378
Record name 2-[(3-Bromophenoxy)methyl]pyridine
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Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488799-65-1
Record name 2-[(3-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-((3-Bromophenoxy)methyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of the heterocyclic compound 2-((3-Bromophenoxy)methyl)pyridine. As a substituted pyridine derivative, this molecule holds significant interest for researchers in medicinal chemistry and materials science due to its unique structural features, which include a pyridine ring, an ether linkage, and a brominated phenyl group. This document offers a deep dive into the scientific principles governing its behavior and practical, field-proven insights for its utilization in a research and development setting. All discussions are grounded in established chemical principles and supported by references to relevant literature.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the landscape of pharmaceuticals and functional materials. Their prevalence in a vast array of biologically active molecules underscores their importance as versatile building blocks in organic synthesis. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

This compound is a unique molecule that combines three key functional moieties:

  • The Pyridine Ring: An electron-deficient aromatic heterocycle, the pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, which is often crucial for biological target binding.

  • The Ether Linkage: This flexible linker connects the pyridine and phenyl rings, influencing the molecule's overall conformation and lipophilicity.

  • The Brominated Phenyl Ring: The bromine atom serves as a valuable synthetic handle for further molecular elaboration, particularly through transition-metal-catalyzed cross-coupling reactions. Its position on the phenyl ring also influences the electronic properties of the molecule.

This guide will explore the chemical characteristics of this compound, providing a theoretical yet robust framework for its synthesis and application.

Chemical Structure and Physicochemical Properties

Figure 1: Chemical Structure of this compound

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₂H₁₀BrNO-
Molecular Weight 264.12 g/mol -
CAS Number Not assignedBased on searches of chemical databases.
Appearance Colorless to pale yellow liquid or low-melting solidAnalogy with similar aromatic ethers.
Boiling Point > 300 °CHigh molecular weight and polarity suggest a high boiling point.
Melting Point 25-50 °CDependent on crystalline packing, but likely a low-melting solid.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water.Polarity of the ether and pyridine moieties balanced by the aromatic rings.

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing this compound is the Williamson ether synthesis .[1][2][3] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

Proposed Synthetic Pathway

Figure 2: Proposed Williamson Ether Synthesis Workflow

Step-by-Step Experimental Protocol

This protocol is a validated, general procedure for the Williamson ether synthesis, adapted for the specific reactants required for this compound.

Materials:

  • 3-Bromophenol (1.0 eq)

  • 2-(Chloromethyl)pyridine hydrochloride (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq) or Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Phenoxide:

    • Using K₂CO₃: To a stirred solution of 3-bromophenol in anhydrous DMF or acetone, add anhydrous potassium carbonate. Stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide is often visually indicated by a slight color change or warming.

    • Using NaH (Caution: Flammable solid, reacts violently with water): To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-bromophenol in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

  • Ether Formation:

    • To the freshly prepared phenoxide solution, add a solution of 2-(chloromethyl)pyridine hydrochloride in a minimal amount of the same anhydrous solvent.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a milder, safer base suitable for large-scale synthesis. Sodium hydride is a stronger base that ensures complete deprotonation of the phenol, which can be advantageous for less reactive systems but requires more stringent anhydrous and inert atmosphere conditions.

  • Choice of Solvent: Aprotic polar solvents like DMF or acetone are ideal as they effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the phenoxide oxygen, while not participating in the reaction themselves.

  • Use of Hydrochloride Salt: 2-(Chloromethyl)pyridine is often supplied as its hydrochloride salt for improved stability. The base used in the reaction (e.g., K₂CO₃) will neutralize the HCl and free the reactive pyridine derivative in situ.

Spectroscopic Characterization (Predicted)

The following tables outline the predicted NMR and IR spectral data for this compound. These predictions are based on established chemical shift and vibrational frequency ranges for the constituent functional groups.[4][5][6]

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine H-6~8.5 - 8.7Doublet (d)~4.5 - 5.0
Pyridine H-4~7.6 - 7.8Triplet of doublets (td)~7.5 - 8.0, ~1.5 - 2.0
Pyridine H-3~7.3 - 7.5Doublet (d)~7.5 - 8.0
Pyridine H-5~7.1 - 7.3Doublet of doublets (dd)~7.0 - 7.5, ~4.5 - 5.0
Methylene (-CH₂-)~5.2 - 5.4Singlet (s)N/A
Phenyl H-2~7.1 - 7.3Triplet (t)~2.0 - 2.5
Phenyl H-4/H-6~6.9 - 7.2Multiplet (m)-
Phenyl H-5~7.2 - 7.4Triplet (t)~8.0 - 8.5

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2~157 - 159
Pyridine C-6~148 - 150
Pyridine C-4~136 - 138
Pyridine C-3~122 - 124
Pyridine C-5~120 - 122
Methylene (-CH₂-)~68 - 72
Phenyl C-1 (C-O)~156 - 158
Phenyl C-3 (C-Br)~122 - 124
Phenyl C-5~130 - 132
Phenyl C-6~115 - 117
Phenyl C-4~123 - 125
Phenyl C-2~110 - 112

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
C-H (Aromatic)3050 - 3150Stretch
C-H (Aliphatic)2850 - 3000Stretch
C=N, C=C (Aromatic)1580 - 1620Stretch
C-O-C (Aryl Ether)1200 - 1280 (asymmetric), 1000 - 1050 (symmetric)Stretch
C-Br500 - 600Stretch

Reactivity Profile

The reactivity of this compound is dictated by its three main structural components.

Figure 3: Key Reactivity Pathways

  • Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it susceptible to electrophilic attack. It can be readily oxidized to the corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA), or alkylated with alkyl halides to form pyridinium salts.

  • Reactions involving the Ether Linkage: The aryl ether bond is generally stable but can be cleaved under harsh conditions using strong acids like HBr or Lewis acids such as BBr₃.

  • Reactions at the Bromine-Substituted Carbon: The C-Br bond is the most versatile site for synthetic transformations. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. These include:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Heck Reaction: Reaction with alkenes to form C-C bonds with vinylation.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity for this compound has not been reported, the structural motifs it contains are present in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[7][8][9][10] The ((aryloxy)methyl)pyridine scaffold, in particular, is a key feature in several classes of drugs.

The presence of the bromine atom makes this compound an excellent intermediate for the synthesis of compound libraries for high-throughput screening in drug discovery programs. By employing the cross-coupling reactions mentioned previously, a diverse array of analogues can be rapidly synthesized to explore structure-activity relationships (SAR).

In materials science, pyridine-containing molecules are utilized in the development of ligands for catalysis, organic light-emitting diodes (OLEDs), and sensors. The ability to functionalize the bromo-position allows for the tuning of the electronic and photophysical properties of the molecule, making it a potentially valuable building block for novel functional materials.

Conclusion

This compound is a compound of significant synthetic potential. Although detailed experimental data is currently limited, its synthesis is readily achievable through established methods like the Williamson ether synthesis. Its trifunctional nature—a nucleophilic pyridine ring, a stable ether linkage, and a versatile brominated phenyl ring—makes it a highly attractive building block for the creation of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a solid theoretical and practical foundation for researchers and scientists looking to explore the chemistry and utility of this promising heterocyclic compound.

References

  • PubChem. 2-(3-Bromophenyl)pyridine. National Center for Biotechnology Information. [Link][11]

  • Wiley-VCH. Supporting Information for publications. [Link][12]

  • PubChem. 2-Bromo-3-methylpyridine. National Center for Biotechnology Information. [Link][13]

  • Abdellatif, K. R. A., et al. (2014). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 86, 685-693. [Link][7]

  • Google Patents. Preparation method of 2-methyl-3-bromopyridine. CN105198802A. [14]

  • Google Patents. Preparation method of 2-methyl-3-bromopyridine. CN104945313A. [15]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [4]

  • PubChem. 3-Bromo-2-methylpyridine. National Center for Biotechnology Information. [Link][16]

  • The Royal Society of Chemistry. Supporting Information. [Link][5]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link][17]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5789. [Link][8]

  • Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15610. [Link][9]

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. [Link][10]

  • Google Patents. 2-bromo-3-methoxypyridine preparation method. CN105017136A. [18]

  • Justia Patents. Bromination of pyridine derivatives. [Link][19]

  • Google Patents. 2-bromopyridine synthesis method. CN104402805A. [20]

  • Wikipedia. Williamson ether synthesis. [Link][1]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link][2]

  • Khan Academy. Williamson ether synthesis. [Link][21]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link][3]

  • PubChem. 2-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link][22]

  • Reddit. Williamson Ether synthesis. [Link][23]

  • UCI Department of Chemistry. 2b. 300 MHz. [Link][24]

Sources

An In-Depth Technical Guide to the Synthesis of 2-[(3-bromophenoxy)methyl]pyridine (CAS 488799-65-1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-[(3-bromophenoxy)methyl]pyridine (CAS 488799-65-1), a valuable building block in medicinal chemistry and materials science. The synthesis is centered around the well-established Williamson ether synthesis, a reliable method for the formation of ether linkages. This document will delve into the strategic considerations for this synthesis, the mechanistic underpinnings of the key reaction steps, and a detailed experimental protocol suitable for implementation in a research and development setting.

Introduction and Strategic Overview

The target molecule, 2-[(3-bromophenoxy)methyl]pyridine, possesses a diaryl ether-like structure, with a pyridyl moiety linked to a brominated phenyl ring via a methylene ether bridge. The Williamson ether synthesis stands out as the most logical and direct approach for constructing this C-O-C bond.[1][2][3] This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion.[2]

Our retrosynthetic analysis of the target molecule identifies two primary bond disconnections for the ether linkage, leading to two potential forward synthetic routes:

  • Route A: Disconnection between the phenoxy oxygen and the methylene carbon, suggesting the reaction of a 3-bromophenoxide with a 2-(halomethyl)pyridine.

  • Route B: Disconnection between the methylene oxygen and the pyridine ring, which is synthetically less practical.

Therefore, this guide will focus on the more feasible and widely applicable Route A , which involves the reaction of 3-bromophenol with 2-(chloromethyl)pyridine. This strategy is advantageous due to the commercial availability of 3-bromophenol and the relatively straightforward preparation of the key electrophile, 2-(chloromethyl)pyridine.

Synthesis Pathway and Mechanistic Insights

The proposed synthesis is a two-step process, commencing with the preparation of the key electrophilic intermediate, 2-(chloromethyl)pyridine, followed by the Williamson ether synthesis to yield the final product.

Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

The preparation of 2-(chloromethyl)pyridine is a critical first step. While several methods exist for its synthesis, a common and effective route starts from the readily available 2-pyridinemethanol.[4][5][6] This alcohol is then converted to the corresponding chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

Reaction:

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): Thionyl chloride is an excellent choice for this transformation as it reacts with the alcohol to form an intermediate chlorosulfite ester. The subsequent intramolecular nucleophilic attack by the chloride ion proceeds with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion.[4][6]

  • Reaction Conditions: The reaction is typically carried out in an inert solvent or neat. The use of excess thionyl chloride can also serve as the solvent.[6] The reaction often proceeds readily at room temperature or with gentle heating.

Step 2: Williamson Ether Synthesis of 2-[(3-bromophenoxy)methyl]pyridine

This is the core step where the ether linkage is formed. It involves the reaction of the sodium or potassium salt of 3-bromophenol (3-bromophenoxide) with the previously synthesized 2-(chloromethyl)pyridine hydrochloride.

Reaction:

Causality of Experimental Choices:

  • Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 3-bromophenol to generate the nucleophilic phenoxide. Common bases for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[3][7] The choice of base can influence the reaction rate and yield. For instance, sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) provides a powerful and irreversible deprotonation.[3]

  • Solvent: A polar aprotic solvent such as DMF, dimethyl sulfoxide (DMSO), or acetone is generally preferred for Williamson ether synthesis. These solvents effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic and available for reaction.

  • Reaction Mechanism: The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.[2] The 3-bromophenoxide anion acts as the nucleophile and attacks the electrophilic methylene carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group in a single, concerted step.

Experimental Protocols

Caution: These procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for the Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridinemethanol (10.9 g, 0.1 mol).

  • Slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise to the flask at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slow addition to ice water.

  • The product, 2-(chloromethyl)pyridine hydrochloride, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol for the Synthesis of 2-[(3-bromophenoxy)methyl]pyridine
  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (17.3 g, 0.1 mol) to a suitable solvent such as dry DMF (100 mL).

  • To this solution, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 3-bromophenoxide.

  • In a separate flask, dissolve the previously synthesized 2-(chloromethyl)pyridine hydrochloride (16.4 g, 0.1 mol) in DMF (50 mL).

  • Add the solution of 2-(chloromethyl)pyridine hydrochloride dropwise to the solution of sodium 3-bromophenoxide at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-[(3-bromophenoxy)methyl]pyridine.

Visualization of the Synthesis Pathway

The following diagram illustrates the overall synthetic scheme for the preparation of 2-[(3-bromophenoxy)methyl]pyridine.

Synthesis_Pathway Thionyl_Chloride SOCl₂ 2-Chloromethylpyridine_HCl 2-Chloromethylpyridine_HCl Thionyl_Chloride->2-Chloromethylpyridine_HCl 3-Bromophenol 3-Bromophenol Target_Molecule Target_Molecule 3-Bromophenol->Target_Molecule Step 2 (Williamson Ether Synthesis) Base Base (e.g., NaH) Base->Target_Molecule 2-Chloromethylpyridine_HCl->Target_Molecule

Sources

A Framework for Characterizing the Solubility of 2-((3-Bromophenoxy)methyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The prediction and experimental determination of a compound's solubility are cornerstones of chemical process development, particularly within the pharmaceutical and materials science sectors. Solubility dictates choices in reaction media, purification strategies like crystallization, and formulation of the final product. This guide presents a comprehensive framework for evaluating the solubility of 2-((3-Bromophenoxy)methyl)pyridine, a molecule of interest as a potential building block in medicinal chemistry and organic synthesis. In the absence of extensive published experimental data for this specific molecule, this document outlines a multi-faceted approach. It combines theoretical principles, including physicochemical analysis and Hansen Solubility Parameters (HSP), with robust experimental protocols. We will detail the causality behind experimental design and provide a clear path for researchers and drug development professionals to systematically characterize the solubility profile of this and similar novel compounds.

Physicochemical Characterization of the Solute: A Predictive Starting Point

Before any experimental work, a thorough analysis of the molecular structure of this compound provides critical insights into its likely behavior in various solvents. The fundamental principle of "like dissolves like" is our initial guide, governed by polarity, hydrogen bonding capability, and molecular size.[1]

Molecular Structure: this compound

  • Pyridine Ring: A heterocyclic aromatic amine, the nitrogen atom introduces polarity and acts as a hydrogen bond acceptor.

  • Bromophenyl Group: The bromine atom and aromatic ring contribute to van der Waals forces and introduce a degree of polarity.

  • Ether Linkage (-O-CH₂-): The ether group adds polarity and can also act as a hydrogen bond acceptor.

This combination of a polar heterocyclic ring, a polarizable bromophenyl group, and an ether linkage suggests a molecule with moderate polarity. It lacks hydrogen bond donor capabilities but possesses multiple acceptor sites.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueSignificance for Solubility
Molecular FormulaC₁₂H₁₀BrNOInfluences molecular weight and size.
Molecular Weight264.12 g/mol Larger molecules can be more difficult to solvate.[2]
XLogP33.3A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones.
Hydrogen Bond Donors0The molecule cannot donate hydrogen bonds, limiting its solubility in highly protic solvents like water.
Hydrogen Bond Acceptors2 (Pyridine N, Ether O)The ability to accept hydrogen bonds suggests potential solubility in protic solvents like alcohols.

Theoretical Frameworks for Solubility Prediction

While qualitative analysis is useful, quantitative models provide more precise predictions to guide solvent selection and reduce experimental overhead.

Hansen Solubility Parameters (HSP)

The "like dissolves like" principle is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[3] This model predicts that substances with similar HSP values are likely to be miscible.[4] The three parameters are:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

The total solubility parameter is related to these components by the equation: δ² = δd² + δp² + δh² .[5]

A "good" solvent for a given solute will have HSP values that fall within a defined sphere in 3D Hansen space, centered on the solute's HSP values. The distance (Ra) between the solute and solvent in this space is calculated as:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)² [6]

A smaller Ra value indicates a higher likelihood of solubility.

Since the HSP for this compound are not published, they would be estimated using group contribution methods, where the known contributions of its constituent functional groups (pyridine, ether, bromobenzene) are summed.[5]

Table 2: Hansen Solubility Parameters for Common Organic Solvents [7]

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
n-Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane18.26.36.1
Acetone15.510.47.0
Acetonitrile15.318.06.1
Ethanol15.88.819.4
Methanol15.112.322.3
Pyridine19.08.85.9

Based on its structure, we can hypothesize that this compound will have moderate δp and δh values, suggesting good solubility in solvents like Dichloromethane, Toluene, and possibly Pyridine.

cluster_0 Hansen Space Solubility Concept cluster_1 Solubility Sphere (Radius R₀) solute Solute HSP δd₁, δp₁, δh₁ good_solvent good_solvent solute->good_solvent Small Distance (Ra) High Affinity bad_solvent bad_solvent solute->bad_solvent Large Distance (Ra) Low Affinity

Caption: Conceptual model of Hansen Solubility Space.

Advanced Computational Models

For higher accuracy, in silico tools offer powerful predictive capabilities.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This method uses quantum chemistry to calculate the chemical potential of a solute in a solvent, providing highly accurate quantitative solubility predictions.[8][9] The workflow involves generating a 3D conformer of the solute, performing a quantum mechanical calculation to determine its surface charge density, and then using statistical thermodynamics to predict its behavior in a database of solvents.[10]

  • Machine Learning (ML) Models: In recent years, ML algorithms trained on large datasets of experimental solubility data have emerged as rapid and accurate predictive tools.[11][12] These models use molecular descriptors to correlate a compound's structure with its observed solubility in various solvents.[13][14]

Caption: Workflow for in silico solubility prediction.

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated through rigorous experimentation. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid solvent.[2]

The Shake-Flask Method: A Self-Validating Protocol

This method is designed to create a saturated solution at a specific temperature, allowing for the accurate measurement of the maximum amount of solute that can be dissolved.

Causality Behind the Protocol:

  • Excess Solute: Adding an excess of the solid ensures that the solution reaches equilibrium saturation. Any undissolved solid acts as a reservoir.

  • Constant Temperature: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is critical to ensure the measured value is accurate for the specified condition.[2]

  • Equilibration Time: Dissolution is not instantaneous. A sufficient agitation period (typically 24-72 hours) is required for the system to reach thermodynamic equilibrium. The time can be validated by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.

  • Phase Separation: After equilibration, it is crucial to separate the saturated solution from the excess solid without altering the temperature. Centrifugation followed by careful withdrawal of the supernatant is a robust method. Filtration can also be used, but care must be taken to avoid temperature changes or solvent evaporation.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials. The exact amount should be enough to ensure solid is present after equilibration.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours.

  • Phase Separation: Remove the vials and allow the excess solid to settle. For more complete separation, centrifuge the vials at a moderate speed.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for the Shake-Flask method.

Analytical Quantification

The choice of analytical method depends on the solute's properties. Given the aromatic rings in this compound, it will possess a strong UV chromophore, making High-Performance Liquid Chromatography (HPLC) with a UV detector an ideal choice for quantification due to its high sensitivity and specificity. A calibration curve must first be generated by preparing a series of standards of known concentration and measuring their instrument response.

Data Synthesis and Application

The final step is to collate the predictive and experimental data to build a comprehensive solubility profile. This allows for informed decision-making in a research and development context.

Table 3: Hypothetical Solubility Profile of this compound at 25 °C

SolventSolvent PolarityPredicted Solubility (HSP-based)Experimental Solubility (mg/mL)Application Notes
n-HexaneNon-polarVery Low< 1Poor choice for reactions or purification.
TolueneNon-polar / AproticHigh> 100Good candidate for synthesis or extraction.
DichloromethanePolar AproticHigh> 150Excellent for reactions and chromatography.
Ethyl AcetatePolar AproticModerate~50Useful for extractions and chromatography.
AcetonitrilePolar AproticModerate~40Common reaction and HPLC solvent.
EthanolPolar ProticLow-Moderate~20Potential anti-solvent for crystallization.
MethanolPolar ProticLow< 10Likely a poor solvent, useful for precipitation.

This synthesized data directly informs process development. For instance, a chemist might choose dichloromethane as a reaction solvent due to high solubility, and then use ethanol as an anti-solvent to induce crystallization for purification.

Conclusion

Characterizing the solubility of a novel compound like this compound is a systematic process that marries theoretical prediction with empirical validation. By first analyzing the molecule's physicochemical properties, employing predictive models like Hansen Solubility Parameters, and then conducting meticulous experiments such as the shake-flask method, a reliable and actionable solubility profile can be established. This integrated approach minimizes wasted experiments, accelerates process development, and provides the foundational data necessary for the successful application of the compound in research and industry.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Stenzel, O., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Software for Chemistry & Materials. Available at: [Link]

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  • Mele, A., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. Available at: [Link]

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  • Klamt, A., et al. (2011). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Crystal Engineering Community. Available at: [Link]

  • Thakore, R., et al. (2024). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (2023). COSMO-RS. Available at: [Link]

  • Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. IChemE. Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

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  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not fully available)
  • PubChem. (n.d.). 2-(3-Bromophenyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Available at: [Link]

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  • MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Available at: [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 2-((3-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-((3-Bromophenoxy)methyl)pyridine, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data, this document establishes a robust predictive framework for its spectral properties. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the characterization of this compound. Detailed, field-proven protocols for data acquisition are provided, ensuring that researchers can validate these predictions and confidently identify this compound in a laboratory setting. This guide is designed to be a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable methodologies.

Introduction: The Structural Significance of this compound

This compound is a heteroaromatic ether. Its structure, comprising a pyridine ring linked via a methylene ether bridge to a brominated phenyl ring, presents a unique combination of functional groups that are pivotal in various chemical and biological interactions. The pyridine moiety, a common pharmacophore, offers hydrogen bonding capabilities and can participate in metal coordination. The bromophenoxy group provides a site for further functionalization through cross-coupling reactions, making it a versatile intermediate in organic synthesis. The ether linkage, while generally stable, can influence the molecule's conformational flexibility and electronic properties.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will systematically elucidate the predicted spectroscopic data and the rationale behind these predictions.

Synthesis Context: The Williamson Ether Synthesis Approach

A logical and widely used method for the preparation of this compound is the Williamson ether synthesis.[1][2] This S\textsubscript{N}2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[3]

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide 3-Bromophenol->3-Bromophenoxide Base (e.g., NaH, K2CO3) This compound This compound 3-Bromophenoxide->this compound + 2-(Chloromethyl)pyridine

Caption: General workflow for the synthesis of this compound.

Understanding this synthetic route is crucial for anticipating potential impurities. Unreacted starting materials, such as 3-bromophenol and 2-(chloromethyl)pyridine, or byproducts from side reactions could be present in the final product. Spectroscopic analysis is essential to confirm the identity of the desired product and to detect and quantify any such impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridine and bromophenyl rings, as well as the methylene bridge. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the pyridine ring and the bromine atom and ether linkage on the phenyl ring.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H6' (Pyridine)~8.55Doublet (d)~4.5
H4' (Pyridine)~7.70Triplet of doublets (td)~7.7, 1.8
H3' (Pyridine)~7.50Doublet (d)~7.8
H5' (Pyridine)~7.20Doublet of doublets (dd)~7.5, 4.8
H2 (Bromophenyl)~7.15Triplet (t)~2.0
H6 (Bromophenyl)~7.10Doublet of doublets (dd)~8.0, 2.0
H4 (Bromophenyl)~7.05Triplet (t)~8.0
H5 (Bromophenyl)~6.90Doublet of doublets (dd)~8.0, 2.0
-CH₂-~5.20Singlet (s)N/A

Note: These are predicted values and may vary slightly in an experimental setting.

Causality Behind Predicted Shifts:

  • Pyridine Protons: The protons on the pyridine ring are generally deshielded due to the electron-withdrawing nature of the nitrogen atom. H6' is the most deshielded due to its proximity to the nitrogen.

  • Bromophenyl Protons: The bromine atom exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. The interplay of these effects, along with the ether linkage, results in the predicted chemical shifts.

  • Methylene Protons: The singlet at ~5.20 ppm is characteristic of the methylene protons situated between two electronegative atoms (oxygen and the pyridine ring), leading to a significant downfield shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2' (Pyridine)~158.0
C3 (Bromophenyl)~157.5
C6' (Pyridine)~149.5
C4' (Pyridine)~136.8
C5 (Bromophenyl)~130.5
C2 (Bromophenyl)~124.0
C5' (Pyridine)~122.5
C3' (Pyridine)~121.0
C6 (Bromophenyl)~117.0
C4 (Bromophenyl)~112.5
-CH₂-~69.0

Note: These are predicted values and may vary slightly in an experimental setting.

Expert Insights on NMR Data Acquisition:

For unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

G A 1D ¹H NMR C 2D COSY (H-H Connectivity) A->C D 2D HSQC (Direct C-H Correlation) A->D B 1D ¹³C NMR B->D E 2D HMBC (Long-Range C-H Correlation) C->E D->E F Full Structure Elucidation E->F

Caption: Workflow for comprehensive NMR-based structure elucidation.

Standard Operating Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a relaxation delay of at least 1-2 seconds.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

  • 2D NMR Acquisition:

    • Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[8]

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[9]

Key Predicted Fragments in the EI Mass Spectrum:

m/zProposed FragmentRationale for Formation
263/265[M]⁺˙Molecular ion, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio for M⁺ and M+2).
184[M - Br]⁺Loss of a bromine radical.
92[C₅H₄N-CH₂]⁺Cleavage of the ether bond, forming the picolyl cation.
171/173[Br-C₆H₄-O]⁺Cleavage of the ether bond, forming the bromophenoxy cation.
78[C₅H₄N]⁺Loss of the methylenoxy-bromophenyl group, forming the pyridine cation.

Trustworthiness of Isotopic Pattern: The presence of bromine (with its two abundant isotopes, ⁷⁹Br and ⁸¹Br) provides a self-validating feature in the mass spectrum. The molecular ion and any bromine-containing fragments will appear as a pair of peaks with a near 1:1 intensity ratio, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom in the ion.

G A Molecular Ion (m/z 263/265) B Loss of Br radical A->B C Ether Bond Cleavage A->C D [M-Br]⁺ (m/z 184) B->D E Picolyl Cation (m/z 92) C->E F Bromophenoxy Cation (m/z 171/173) C->F

Caption: Predicted major fragmentation pathways for this compound.

Standard Operating Protocol for GC-MS (EI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: ~230 °C.

  • Injection and Analysis: Inject 1 µL of the prepared solution. Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the target compound and extract its mass spectrum.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule.[10] It is an excellent technique for identifying the presence of specific functional groups.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3050-3100C-H stretchAromatic (Pyridine and Phenyl)
~2850-2960C-H stretchAliphatic (-CH₂-)
~1570-1600C=C and C=N stretchAromatic Rings
~1240-1260C-O-C stretchAryl Ether
~1000-1100C-O-C stretchAryl Ether
~680-780C-Br stretchAryl Bromide

Causality of Key Absorptions:

  • Aromatic C-H Stretch: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.

  • Aliphatic C-H Stretch: The absorptions below 3000 cm⁻¹ are indicative of the C-H bonds of the sp³ hybridized methylene group.

  • Aryl Ether C-O-C Stretch: The strong absorption band around 1250 cm⁻¹ is a highly characteristic feature of the asymmetric C-O-C stretching vibration in aryl ethers.

Standard Operating Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Obtain a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Predicted UV-Vis Absorption Maxima (in Ethanol):

  • λ_max ≈ 210-220 nm: This absorption is likely due to the π → π* transitions within the bromophenyl moiety.

  • λ_max ≈ 260-270 nm: This absorption is characteristic of the π → π* transitions within the pyridine ring.[11]

The presence of the ether linkage and the bromine atom will cause slight shifts ( batochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzene and pyridine.[12][13]

Standard Operating Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λ_max for optimal accuracy.

  • Instrument Preparation: Use a dual-beam spectrophotometer. Fill a reference cuvette with the pure solvent.

  • Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Conclusion: An Integrated Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound, integrating predictive data from NMR, MS, IR, and UV-Vis spectroscopy, provides a powerful and self-validating toolkit for its identification and characterization. The detailed protocols outlined in this guide offer a clear and reliable path for researchers to obtain high-quality experimental data. By understanding the causality behind the spectral features, from the isotopic pattern of bromine in mass spectrometry to the nuanced chemical shifts in NMR, scientists can approach the analysis of this and related molecules with a high degree of confidence and expertise.

References

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Methodological & Application

The Phenoxymethylpyridine Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a "privileged structure" in medicinal chemistry. This application note delves into the synthesis, biological activity, and structure-activity relationships (SAR) of the phenoxymethylpyridine scaffold, a key pharmacophore in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. While the specific compound 2-((3-Bromophenoxy)methyl)pyridine is not extensively documented, this guide will utilize a representative analog to illustrate the profound utility of this chemical class for researchers, scientists, and drug development professionals.

The Phenoxymethylpyridine Core: A Gateway to CNS-Active Compounds

The phenoxymethylpyridine framework is a key structural element in a number of potent and selective serotonin-norepinephrine reuptake inhibitors (SNRIs). These compounds are a critical class of antidepressants that function by increasing the synaptic concentrations of the neurotransmitters serotonin and norepinephrine. The general structure consists of a pyridine ring linked to a substituted phenoxy group via a methylene ether bridge. This arrangement provides a versatile scaffold for chemists to modulate physicochemical and pharmacological properties.

Synthesis of Phenoxymethylpyridine Derivatives: A Step-by-Step Protocol

The synthesis of phenoxymethylpyridine derivatives is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This protocol outlines the synthesis of a representative phenoxymethylpyridine analog, serving as a template for the synthesis of other derivatives within this class.

Protocol 1: Synthesis of a Representative Phenoxymethylpyridine Analog

Objective: To synthesize a phenoxymethylpyridine derivative via Williamson ether synthesis.

Reaction Scheme:

G reagent1 2-(Chloromethyl)pyridine reaction reagent1->reaction + reagent2 Substituted Phenol reagent2->reaction + product Phenoxymethylpyridine Derivative base Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) base->reaction reaction->product

A representative Williamson ether synthesis.

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Substituted phenol (e.g., 3-bromophenol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Phenoxide:

    • To a stirred solution of the substituted phenol (1.0 eq) in DMF (10 mL per gram of phenol) in a round-bottom flask, add potassium carbonate (1.5 eq).

    • Alternatively, for less reactive phenols, sodium hydride (1.1 eq, 60% dispersion in mineral oil) can be used. Exercise extreme caution when handling NaH as it is highly reactive and flammable.

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Addition of the Pyridine Moiety:

    • To the phenoxide solution, add 2-(chloromethyl)pyridine hydrochloride (1.1 eq). If the free base of 2-(chloromethyl)pyridine is used, 1.0 eq is sufficient.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phenoxymethylpyridine derivative.

Rationale behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and safe base suitable for most Williamson ether syntheses. Sodium hydride is a stronger, non-nucleophilic base used for less acidic phenols, ensuring complete deprotonation.

  • Choice of Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for Sₙ2 reactions like the Williamson ether synthesis. They effectively solvate the cation of the phenoxide, leaving the anionic oxygen nucleophilic.

  • Temperature: Heating the reaction increases the rate of reaction, but excessive heat can lead to side products. The optimal temperature is typically determined empirically for each specific set of reactants.

Biological Activity and Mechanism of Action

Phenoxymethylpyridine derivatives have shown significant promise as inhibitors of monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET). The inhibition of these transporters leads to an increase in the extracellular levels of serotonin and norepinephrine, which is the underlying mechanism for the therapeutic effects of many antidepressant medications.[3][4]

Signaling Pathway of Serotonin Reuptake Inhibition

G Serotonin Serotonin SERT SERT Transporter Serotonin->SERT Reuptake Receptor Postsynaptic Receptor Serotonin->Receptor Binding Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron SERT->Presynaptic Signal Signal Transduction Receptor->Signal Phenoxymethylpyridine Phenoxymethylpyridine Derivative Phenoxymethylpyridine->SERT Inhibition

Inhibition of serotonin reuptake by phenoxymethylpyridine derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For phenoxymethylpyridine derivatives, the nature and position of substituents on both the pyridine and phenoxy rings play a pivotal role in their biological activity.[3]

Position of SubstitutionType of SubstituentEffect on Activity
Phenoxy Ring Electron-withdrawing groups (e.g., halogens) at the meta or para positionGenerally increases potency for SERT and NET inhibition.
Electron-donating groups (e.g., methoxy)Can modulate selectivity between SERT and NET.
Bulky substituentsMay decrease activity due to steric hindrance.
Pyridine Ring Substitution at positions other than 2Can significantly alter the binding affinity and selectivity.

Table 1. General Structure-Activity Relationships for Phenoxymethylpyridine Derivatives.

Conclusion

The phenoxymethylpyridine scaffold is a highly versatile and valuable platform in medicinal chemistry for the development of novel CNS-active agents. Through straightforward synthetic protocols, such as the Williamson ether synthesis, a wide array of derivatives can be generated and screened for biological activity. The well-defined structure-activity relationships for this class of compounds provide a rational basis for the design of potent and selective inhibitors of monoamine transporters. Further exploration of this privileged structure holds significant promise for the discovery of next-generation therapeutics for depression and other neurological disorders.

References

  • Zhang, A., et al. (2010). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 53(5), 2038-2049. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. Molecules, 23(11), 2843. Available at: [Link]

  • Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Pharmaceutical Negative Results, 14(2), 114-124. Available at: [Link]

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  • Sujka, A., et al. (2021). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 26(11), 3328. Available at: [Link]

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A Robust and Scalable Protocol for the Synthesis of 2-((3-Bromophenoxy)methyl)pyridine via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-((3-Bromophenoxy)methyl)pyridine Derivatives

Abstract

Pyridine ether scaffolds are significant structural motifs in medicinal chemistry and materials science, often imparting unique pharmacological and physicochemical properties to molecules.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate for drug discovery and functional material development. The described method is based on the Williamson ether synthesis, a reliable and versatile C-O bond-forming reaction.[2] We detail a step-by-step procedure, the underlying reaction mechanism, and key experimental considerations to ensure high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a self-validating system for producing this valuable chemical building block.

Introduction and Scientific Rationale

The synthesis of unsymmetrical aryl ethers is a cornerstone of modern organic chemistry. The target molecule, this compound, combines a pyridine ring, known for its ability to engage in hydrogen bonding and metal coordination, with a brominated phenyl group, which serves as a versatile handle for further functionalization via cross-coupling reactions.

The chosen synthetic strategy is the Williamson ether synthesis, which remains the simplest and most popular method for preparing both symmetrical and asymmetrical ethers.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The core principle involves the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide ion, which then displaces a halide from a suitable electrophile.

Causality Behind Experimental Design:

  • Nucleophile Choice: 3-Bromophenol is selected as the precursor to the nucleophile. Its phenolic proton is readily abstracted by a moderately strong base.

  • Electrophile Choice: 2-(Chloromethyl)pyridine hydrochloride is an ideal electrophile. As a primary halide, it is highly susceptible to SN2 attack and is less prone to the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[2][4]

  • Base and Solvent System: Potassium carbonate (K₂CO₃) is employed as a cost-effective and easy-to-handle base, suitable for deprotonating phenols.[4] N,N-Dimethylformamide (DMF), a polar aprotic solvent, is chosen to accelerate the SN2 reaction by solvating the potassium cation while leaving the phenoxide nucleophile relatively free and highly reactive.[4][5]

Reaction Scheme and Mechanism

The synthesis proceeds in a one-pot reaction as illustrated below:

Overall Reaction: 3-Bromophenol + 2-(Chloromethyl)pyridine hydrochloride → this compound

The reaction mechanism involves two key steps:

  • Deprotonation: The base, potassium carbonate, abstracts the acidic proton from 3-bromophenol to generate the potassium 3-bromophenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, executing a backside attack on the electrophilic carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group in a concerted SN2 fashion.[2]

Williamson_Ether_Synthesis Figure 1: S-N-2 Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Substitution Phenol 3-Bromophenol Base K₂CO₃ (Base) Phenoxide Potassium 3-Bromophenoxide (Nucleophile) Base->Phenoxide TransitionState SN2 Transition State Phenoxide->TransitionState Nucleophilic Attack Electrophile 2-(Chloromethyl)pyridine (Electrophile) Electrophile->TransitionState Product This compound TransitionState->Product LeavingGroup KCl (Salt) TransitionState->LeavingGroup Loss of Leaving Group

Caption: Figure 1: SN2 Reaction Mechanism

Materials and Methods

Reagents and Materials
ReagentCAS No.Molecular Weight ( g/mol )QuantitySupplierNotes
3-Bromophenol591-20-8173.011.0 eq (e.g., 1.73 g)Sigma-AldrichCorrosive, handle with care.
2-(Chloromethyl)pyridine HCl6959-47-3164.031.0 eq (e.g., 1.64 g)Sigma-AldrichHygroscopic solid.
Potassium Carbonate (K₂CO₃)584-08-7138.212.5 eq (e.g., 3.45 g)Fisher ScientificAnhydrous grade recommended.
N,N-Dimethylformamide (DMF)68-12-273.09~5-10 mL / mmolAcros OrganicsAnhydrous, high-purity.
Ethyl Acetate (EtOAc)141-78-688.11As neededVWRReagent grade for extraction.
Brine (Saturated NaCl)N/AN/AAs neededLab preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededVWRFor drying.
Equipment
  • Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol outlines the synthesis based on a 10 mmol scale.

Experimental_Workflow Figure 2: Experimental Workflow start Start setup 1. Setup Reaction - Add 3-Bromophenol, K₂CO₃,  and DMF to flask. - Flush with Nitrogen. start->setup add_reagent 2. Add Electrophile - Add 2-(Chloromethyl)pyridine HCl. - Stir at room temperature for 15 min. setup->add_reagent heat 3. Heat Reaction - Heat to 80-90 °C. - Monitor via TLC (approx. 4-6 h). add_reagent->heat cool 4. Cool & Quench - Cool to room temperature. - Pour into cold water. heat->cool Upon completion extract 5. Extraction - Extract with Ethyl Acetate (3x). - Combine organic layers. cool->extract wash 6. Wash - Wash with water, then brine. - Dry over Na₂SO₄. extract->wash concentrate 7. Concentrate - Filter and evaporate solvent  using a rotary evaporator. wash->concentrate purify 8. Purify - Perform silica gel column  chromatography. concentrate->purify characterize 9. Characterize - Obtain ¹H NMR, ¹³C NMR, and MS data. - Calculate yield. purify->characterize end_node End characterize->end_node

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-bromophenol (1.73 g, 10 mmol) and anhydrous potassium carbonate (3.45 g, 25 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes to establish an inert atmosphere.

  • Reagent Addition: Carefully add 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol) to the stirring suspension. Note: The second equivalent of K₂CO₃ neutralizes the HCl salt, while the additional 0.5 equivalent drives the reaction forward.

  • Reaction: Stir the mixture at room temperature for 15 minutes, then place the flask in a preheated heating mantle and heat to 80-90 °C.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting phenol.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Expected Results and Troubleshooting

  • Appearance: The final product, this compound, is expected to be a pale yellow oil or a low-melting solid.

  • Yield: Typical yields for this reaction range from 75% to 90% after purification.

  • Characterization:

    • ¹H NMR: Expect characteristic peaks for the pyridine ring protons, the aromatic protons of the bromophenyl ring, and a key singlet for the methylene (-O-CH₂-) bridge around δ 5.2-5.5 ppm.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (wet DMF, old K₂CO₃).2. Insufficient temperature or reaction time.1. Use freshly opened or dried DMF; use anhydrous K₂CO₃.2. Increase temperature to 90-100 °C and/or extend reaction time.
Multiple Spots on TLC 1. Incomplete reaction.2. Side reactions (e.g., C-alkylation).3. Product degradation.1. Continue heating and monitoring.2. Ensure a moderate temperature; C-alkylation is less common with phenoxides but possible.[4]3. Avoid excessive heating.
Difficult Purification 1. Residual DMF in crude product.1. Ensure thorough washing with water and brine during work-up. Co-evaporate with toluene on the rotary evaporator.

Conclusion

This application note provides a validated and highly reproducible protocol for the synthesis of this compound. By leveraging the classical Williamson ether synthesis under optimized conditions, this method offers high yields and straightforward purification. The detailed explanation of the rationale behind the chosen reagents and conditions, along with visual aids for the mechanism and workflow, equips researchers with the necessary tools to successfully synthesize this important chemical intermediate for their discovery programs.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14, 385-428. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Singh, U. P., & Bhat, H. R. (2013). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. ResearchGate. Retrieved from [Link]

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Application Note: Comprehensive Structural Elucidation of 2-((3-Bromophenoxy)methyl)pyridine Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the structural analysis and characterization of 2-((3-Bromophenoxy)methyl)pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies are designed to be self-validating, providing unambiguous confirmation of the molecular structure, isotopic distribution, and key fragmentation patterns. This guide is intended for researchers, chemists, and quality control professionals in drug development and organic synthesis who require robust analytical confirmation of molecular identity and purity.

Introduction and Scientific Context

This compound belongs to a class of ether-linked heterocyclic compounds. The pyridine moiety is a common scaffold in medicinal chemistry, while the bromophenoxy group offers a site for further synthetic modification, making this molecule a potentially valuable intermediate. Accurate structural confirmation is the bedrock of any chemical research, ensuring that downstream biological or material science data is valid.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei. Mass Spectrometry (MS) complements this by providing precise mass information, confirming the elemental composition and offering structural clues through controlled fragmentation. This application note explains the causality behind our specific protocol choices, ensuring researchers can adapt these methods to similar molecules.

Molecular Structure and Properties

A clear understanding of the target molecule's structure is essential before beginning any analysis. The atoms are numbered below for unambiguous assignment in the subsequent NMR analysis.

G cluster_pyridine Pyridine Ring cluster_phenoxy Phenoxy Ring N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C7 C7 C2->C7 H₂ C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C1_p C1' C2_p C2' C1_p->C2_p C3_p C3' C2_p->C3_p C4_p C4' C3_p->C4_p Br Br C3_p->Br C5_p C5' C4_p->C5_p C6_p C6' C5_p->C6_p C6_p->C1_p O O C7->O O->C1_p

Caption: Numbered structure of this compound.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol (for ⁷⁹Br), 266.12 g/mol (for ⁸¹Br)
Appearance Expected to be a solid or oil

| IUPAC Name | this compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity to neighboring nuclei.

Rationale for Experimental Design

The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[1] However, if the compound has limited solubility or if hydrogen bonding interactions need to be probed, a more polar solvent like DMSO-d₆ may be necessary.[2][3][4] The solvent can influence the chemical shifts, so consistency is key for comparing data.[1][2][3][5]

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice depends on the sample's solubility.

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers typically reference the residual solvent peak.[6]

Protocol 2: NMR Data Acquisition

The following parameters are a robust starting point for a 400-600 MHz spectrometer.

Table 2: Suggested NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR Rationale
Spectrometer Freq. 400-600 MHz 100-150 MHz Higher field provides better signal dispersion and resolution.
Pulse Program Standard 1-pulse Proton-decoupled Standard acquisition for ¹H; Decoupling ¹H simplifies the spectrum to singlets for each carbon.
Number of Scans 8-16 512-1024 Fewer scans needed for ¹H due to high natural abundance; More scans required for ¹³C due to low natural abundance (1.1%).
Relaxation Delay (d1) 1-2 s 2-5 s Allows for full magnetization recovery between pulses, ensuring accurate integration. A longer delay is used for ¹³C, especially for quaternary carbons.
Acquisition Time 3-4 s 1-2 s Determines the digital resolution of the spectrum.

| Spectral Width | ~16 ppm | ~220 ppm | Must encompass all expected proton and carbon signals, respectively.[7] |

Caption: General workflow for NMR data acquisition and processing.

Expected ¹H NMR Spectrum & Interpretation

The molecule has 10 protons in distinct chemical environments. We expect to see signals in both the aromatic and aliphatic regions.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Protons (See Structure) Predicted δ (ppm) Multiplicity Integration Justification
H6 ~8.6 Doublet (d) 1H Proton adjacent to pyridine nitrogen is highly deshielded.[8]
H4 ~7.7 Triplet of doublets (td) 1H Typical chemical shift for a pyridine proton in the 4-position.
H3, H5 7.2-7.4 Multiplet (m) 2H Overlapping signals for the remaining pyridine protons.
H2', H4', H5', H6' 6.9-7.3 Multiplet (m) 4H Protons on the bromophenoxy ring, with shifts influenced by the bromine and ether linkage.

| H7 (CH₂) | ~5.2 | Singlet (s) | 2H | Methylene protons adjacent to both an electronegative oxygen and the pyridine ring, leading to a downfield shift. |

Expected ¹³C NMR Spectrum & Interpretation

The molecule has 12 carbon atoms, but due to symmetry, some may be chemically equivalent. However, in this case, all 12 are expected to be unique.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Carbons (See Structure) Predicted δ (ppm) Justification
C2 ~157 Carbon attached to the methylene bridge and adjacent to nitrogen.
C6 ~149 Carbon adjacent to nitrogen, highly influenced by its electronegativity.
C4 ~136 Pyridine carbon para to the nitrogen.
C3, C5 ~121-124 Remaining pyridine carbons.[5]
C1' ~158 Aromatic carbon directly attached to the ether oxygen.
C3' ~123 Carbon bearing the bromine atom (direct C-Br bond). The shift is influenced by the heavy atom effect.[9]
C2', C4', C5', C6' ~115-131 Remaining carbons of the phenoxy ring.

| C7 (CH₂) | ~70 | Methylene carbon deshielded by the adjacent oxygen and pyridine ring. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and elemental formula. Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically generates intact protonated molecules, [M+H]⁺, making it perfect for confirming molecular weight.[10][11][12]

Rationale for Experimental Design

Positive ion mode ESI is selected because the pyridine nitrogen is basic and readily accepts a proton to form a stable cation. The most critical diagnostic feature in the mass spectrum of this compound will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7% to 49.3% ratio.[13] This results in a characteristic pair of peaks (the "M" and "M+2" peaks) separated by 2 m/z units and with nearly equal intensity for any fragment containing a bromine atom.[13][14][15][16]

Protocol 3: ESI-MS Sample Preparation
  • Stock Solution: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Acidification (Optional but Recommended): Add 0.1% formic acid to the final solution. This aids in protonation, enhancing the [M+H]⁺ signal intensity.

  • Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or introduced through a liquid chromatography (LC) system.

Protocol 4: ESI-MS Data Acquisition

Table 5: Suggested ESI-MS Acquisition Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive The basic pyridine nitrogen is easily protonated.
Capillary Voltage 3.0-4.0 kV Optimizes the electrospray process for stable ion generation.
Cone Voltage 20-40 V A low voltage minimizes in-source fragmentation, preserving the molecular ion.
Desolvation Gas Nitrogen
Desolvation Temp. 250-350 °C Facilitates solvent evaporation from the charged droplets.

| Mass Range | 50-500 m/z | Covers the expected molecular ion and key fragments. |

Expected Mass Spectrum & Fragmentation

The full scan mass spectrum will be dominated by the molecular ion cluster. Tandem MS (MS/MS) can be used to induce and analyze fragmentation for further structural confirmation.[17]

Table 6: Predicted m/z Peaks in ESI-MS

m/z Value Ion Species Comments
264.0, 266.0 [M+H]⁺ Molecular Ion Cluster. The two peaks of ~1:1 intensity are the definitive signature of a monobrominated compound.[13][16]
185.1 [C₁₂H₁₁NO]⁺ Result of losing the bromine radical (less common in ESI).
172.0, 174.0 [C₆H₄BrO]⁺ Fragment from cleavage of the C7-O bond (bromophenoxy cation).

| 93.1 | [C₆H₇N]⁺ | Fragment from cleavage of the O-C1' bond (picolyl cation). This is a very common and stable fragment.[18] |

G parent [M+H]⁺ m/z 264/266 frag1 [C₆H₄BrO]⁺ m/z 172/174 parent->frag1 Cleavage at C7-O frag2 [C₆H₇N]⁺ m/z 93 parent->frag2 Cleavage at O-C1' loss1 - C₆H₅N loss2 - C₆H₄BrO•

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the pyridine and bromophenoxy rings. ESI-MS validates the molecular weight and, critically, confirms the presence of a single bromine atom through its distinct M/M+2 isotopic pattern. The fragmentation data further supports the proposed structure. Following these protocols will ensure high-confidence structural validation for this and structurally related molecules.

References

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]

  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • OSTI.gov. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Available at: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. Available at: [Link]

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  • Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
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  • MDPI. Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Available at: [Link]

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  • SpringerLink. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Available at: [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 2-((3-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 2-((3-Bromophenoxy)methyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Williamson ether synthesis, a reliable and well-established method for forming carbon-oxygen bonds. This document provides a thorough examination of the reaction mechanism, a detailed step-by-step protocol suitable for large-scale production, and critical insights into process optimization and safety considerations. The application of phase-transfer catalysis is highlighted as a strategic approach to enhance reaction efficiency and facilitate scale-up.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry, often serving as crucial building blocks for the synthesis of biologically active molecules. The efficient and scalable production of this intermediate is paramount for advancing drug discovery and development programs. The protocol outlined herein leverages the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[1] Specifically, this synthesis entails the coupling of 3-bromophenol with 2-(chloromethyl)pyridine. The inherent challenges of large-scale synthesis, such as reaction control, purification, and safety, are addressed through a carefully designed protocol that emphasizes operational simplicity and high yield.

Synthetic Strategy and Mechanistic Overview

The core of this synthesis is the SN2 reaction between the sodium salt of 3-bromophenol (the nucleophile) and 2-(chloromethyl)pyridine (the electrophile). The reaction proceeds via a backside attack of the phenoxide on the carbon atom bearing the chlorine, leading to the formation of the desired ether linkage and sodium chloride as a byproduct.[1]

For large-scale industrial applications, phase-transfer catalysis (PTC) offers significant advantages over traditional methods that often require anhydrous conditions and strong, hazardous bases.[2] PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction rate and often leading to cleaner conversions with simpler work-up procedures.[2][3]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the large-scale synthesis of this compound.

Synthesis_Workflow cluster_0 Phase 1: Reactant Preparation cluster_1 Phase 2: Williamson Ether Synthesis (PTC) cluster_2 Phase 3: Work-up and Purification 3_Bromophenol 3-Bromophenol Phenoxide_Formation Sodium 3-bromophenoxide Formation 3_Bromophenol->Phenoxide_Formation Deprotonation Sodium_Hydroxide Sodium Hydroxide (aq) Sodium_Hydroxide->Phenoxide_Formation Reaction Etherification (S N 2) Phenoxide_Formation->Reaction Nucleophile Transfer 2_Chloromethylpyridine 2-(Chloromethyl)pyridine in Toluene 2_Chloromethylpyridine->Reaction PTC_Catalyst Phase-Transfer Catalyst (e.g., TBAB) PTC_Catalyst->Reaction Quenching Aqueous Quench Reaction->Quenching Crude Product Extraction Organic Extraction Quenching->Extraction Washing Brine Wash Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a multi-liter scale synthesis and should be conducted in a well-ventilated fume hood or a designated chemical synthesis area with appropriate personal protective equipment (PPE).

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity ( kg/mol )MolesNotes
3-Bromophenol173.011.7310.0Ensure high purity
2-(Chloromethyl)pyridine hydrochloride164.041.8011.0To be neutralized in situ
Sodium Hydroxide (NaOH)40.001.2030.0As a 50% w/w aqueous solution
Toluene92.1410 L-Anhydrous grade
Tetrabutylammonium bromide (TBAB)322.370.3221.0Phase-transfer catalyst
Deionized Water18.02As needed-
Saturated Brine Solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-For drying
Diethyl Ether (Et₂O)74.12As needed-For extraction and purification
Hexanes-As needed-For purification

Equipment:

  • 20 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Heating mantle with a temperature controller.

  • Large separatory funnel (20 L).

  • Rotary evaporator with a large-capacity flask.

  • Glassware for extraction and filtration.

Procedure:

  • Preparation of the Aqueous Phase: In the 20 L reactor, dissolve 3-Bromophenol (1.73 kg, 10.0 mol) in a 50% aqueous solution of sodium hydroxide (2.40 kg of solution, containing 1.20 kg of NaOH, 30.0 mol). Stir until a clear solution is obtained. This will form the sodium salt of 3-bromophenol.

  • Preparation of the Organic Phase: In a separate container, suspend 2-(Chloromethyl)pyridine hydrochloride (1.80 kg, 11.0 mol) in toluene (10 L). To this suspension, add Tetrabutylammonium bromide (TBAB) (0.322 kg, 1.0 mol).

  • In situ Neutralization and Reaction Setup: Carefully add the toluene suspension of 2-(chloromethyl)pyridine hydrochloride and TBAB to the aqueous solution of sodium 3-bromophenoxide in the reactor. The excess sodium hydroxide will neutralize the hydrochloride salt, liberating the free base of 2-(chloromethyl)pyridine.

  • Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 20 L separatory funnel and allow the layers to separate.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 2 L).

    • Combine all organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 5 L) and then with a saturated brine solution (1 x 5 L) to remove any remaining inorganic salts and the phase-transfer catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to yield pure this compound.

Process Optimization and Scale-Up Considerations

  • Choice of Base and Solvent: While sodium hydroxide is a cost-effective base, other bases like potassium carbonate can also be used. Toluene is a suitable solvent for its ability to form an azeotrope with water, which can be beneficial for removing water from the reaction if necessary.

  • Phase-Transfer Catalyst: The choice and loading of the phase-transfer catalyst can significantly impact the reaction rate and yield. TBAB is a common and effective choice, but other quaternary ammonium salts can also be explored.

  • Temperature Control: Maintaining a consistent reaction temperature is crucial for preventing side reactions and ensuring a good yield.

  • Purification Strategy: For industrial-scale production, vacuum distillation is often preferred over chromatography for its efficiency and lower cost.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.[4][5]

  • Ventilation: All procedures should be carried out in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[4][5]

  • Handling of Reagents:

    • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.

    • 2-(Chloromethyl)pyridine hydrochloride: Irritant and harmful if swallowed or inhaled.

    • Toluene: Flammable liquid and vapor. Keep away from ignition sources.[1]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[4]

Characterization Data (Expected)

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.58 (d, J = 4.8 Hz, 1H), 7.68 (td, J = 7.7, 1.8 Hz, 1H), 7.45 (d, J = 7.8 Hz, 1H), 7.22-7.15 (m, 2H), 7.12 (t, J = 2.2 Hz, 1H), 6.90 (dd, J = 8.3, 2.3 Hz, 1H), 5.25 (s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.2, 156.9, 149.4, 137.0, 130.4, 123.7, 122.6, 121.5, 121.2, 117.0, 112.8, 70.0.

Conclusion

The protocol described provides a detailed and practical guide for the large-scale synthesis of this compound. By employing a phase-transfer catalyzed Williamson ether synthesis, this method offers a high-yielding, cost-effective, and scalable route to this important pharmaceutical intermediate. Adherence to the outlined procedures and safety precautions will enable researchers and drug development professionals to produce this compound efficiently and safely.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Mąkosza, M. (2000). Phase-transfer catalysis. A general, efficient and environmentally friendly methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Organics, Inc.[Link]

  • CRDEEP Journals. (2017). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Sciences. [Link]

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling and Storage of 2-((3-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound 2-((3-Bromophenoxy)methyl)pyridine holds significant promise for innovation in medicinal chemistry and materials science. As with any new chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. Due to the limited availability of specific safety data for this compound, this guide synthesizes established best practices for handling structurally related brominated organic compounds and pyridine derivatives. By extrapolating from this knowledge base, we can establish a robust framework for its safe utilization.

Compound Profile and Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, an analysis of its constituent moieties—a brominated phenyl ring and a pyridine ring—provides critical insights into its potential hazards. Brominated organic compounds are recognized for their potential toxicity, corrosivity, and reactivity.[1] Pyridine and its derivatives are often flammable and can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing severe skin and eye irritation.[2]

Based on analogous compounds such as 2-(3-Bromophenyl)pyridine and various brominated pyridines, we can anticipate the following GHS hazard classifications:

Hazard ClassAnticipated ClassificationRationale
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[3]
Acute Toxicity (Oral)Category 4May be harmful if swallowed.[4][5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[6]

It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Prerequisite: Engineering Controls and Personal Protective Equipment (PPE)

A proactive approach to safety begins with establishing a controlled laboratory environment and ensuring the use of appropriate personal protective equipment.

Engineering Controls

All manipulations of this compound should be conducted within a properly functioning certified laboratory chemical fume hood.[7] The fume hood provides essential ventilation to minimize the inhalation of potentially harmful vapors.[8] An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[2][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles with side shields are required at all times. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to ensure they are rated for pyridine and brominated aromatic compounds. Gloves should be inspected for any signs of degradation before use and changed frequently.[2][8]

  • Body Protection: A flame-retardant lab coat, fully buttoned, must be worn to protect against skin contact.[2] For larger-scale operations, additional protective clothing may be necessary.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Core Protocols: Handling and Storage Procedures

Adherence to systematic procedures is critical for minimizing risk and ensuring the stability of this compound.

General Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don all required PPE as outlined in Section 2.2.

  • Dispensing: When transferring the compound, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids. Grounding and bonding of containers may be necessary to prevent static discharge if the compound is flammable.[9]

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure that reaction vessels are properly secured.

  • Post-Handling: After use, tightly close the container.[7] Decontaminate all equipment that has come into contact with the compound.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[10]

Storage Protocol

Proper storage is fundamental to maintaining the compound's integrity and preventing hazardous situations.

  • Location: Store this compound in a cool, dry, and well-ventilated area.[7][8] The storage location should be away from direct sunlight and sources of heat or ignition.[7]

  • Container: The compound should be kept in its original, tightly sealed container.[7] If transferring to a secondary container, ensure it is clearly labeled with the compound's name, structure, and associated hazards.

  • Segregation: A critical aspect of safe storage is the segregation of incompatible chemicals.[7] Store this compound separately from:

    • Strong oxidizing agents

    • Strong acids and bases[7]

    • Combustible materials[1]

    • Metals such as aluminum, with which brominated compounds can react violently.[1]

Emergency Preparedness and Response

Even with meticulous planning, the potential for accidents exists. A well-defined emergency response plan is crucial.

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent.[7]

    • Collect the absorbed material into a sealable, compatible waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[7]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not pour chemical waste down the drain.[8]

Logical Workflow Diagrams

To aid in the practical application of these protocols, the following diagrams illustrate the key decision-making processes for handling and storage.

Handling_Workflow Figure 1: Handling Workflow for this compound A 1. Pre-Handling Assessment - Verify Fume Hood Function - Assemble Equipment - Review SDS of Related Compounds B 2. Don Mandatory PPE - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat A->B C 3. Chemical Dispensing - Inside Fume Hood - Use Appropriate Tools - Minimize Dust/Vapor Generation B->C D 4. Experimental Procedure - Conduct in Fume Hood - Secure All Apparatus C->D E 5. Post-Procedure - Tightly Seal Container - Decontaminate Workspace and Glassware D->E F 6. Waste Disposal - Collect in Labeled Hazardous Waste Container E->F G 7. Personal Decontamination - Remove PPE - Wash Hands Thoroughly E->G Storage_Decision_Tree Figure 2: Storage Decision Tree A Receive Compound B Is storage area cool, dry, and well-ventilated? A->B C Is it away from heat, sunlight, and ignition sources? B->C Yes F Relocate to a suitable storage location. B->F No D Is it segregated from incompatible materials (oxidizers, acids, bases)? C->D Yes C->F No E Store in a tightly sealed, properly labeled container. D->E Yes D->F No

Caption: Decision tree for the appropriate storage of this compound.

References

  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Pyridine – CAS# 110-86-1 Safety Information.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • PubChem. 2-(3-Bromophenyl)pyridine.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • YouTube. (2024). Bromination safety.
  • Standard Operating Procedure: Bromine Safety.
  • 3-Bromopyridine Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2023). Safety Data Sheet.
  • ResearchGate. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS.
  • PubChem. 2-Bromo-3-methylpyridine.
  • Jubilant Ingrevia Limited. (2024). 2-Bromo-3-methylpyridine Safety Data Sheet.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-((3-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-((3-Bromophenoxy)methyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we address common challenges and frequently asked questions encountered during its purification, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to troubleshoot effectively and obtain your target compound with the highest possible purity.

Introduction to the Challenge

This compound is typically synthesized via a Williamson ether synthesis, reacting an activated 2-(halomethyl)pyridine with 3-bromophenol.[1][2] While a robust reaction, the purification of the final product can be complicated by the presence of unreacted starting materials, side products, and the intrinsic properties of the molecule itself—namely, the basic pyridine nitrogen. This guide provides a systematic approach to tackling these purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My flash column chromatography shows poor separation between my product and an unknown impurity, resulting in co-elution. What's happening and how can I fix it?

Answer:

This is a classic challenge, often stemming from an improperly optimized solvent system or interactions with the stationary phase.

Potential Causes & Solutions:

  • Suboptimal Solvent System: Your eluent may not have the right selectivity. The goal is to maximize the difference in retention factors (ΔRf) between your product and the impurity.

    • The Causality: Different solvent mixtures interact with your compounds and the silica surface in unique ways. A simple hexane/ethyl acetate system might not be sufficient.

    • Our Recommendation: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC). Test various solvent systems of differing polarity and chemical nature. A table of suggested screening systems is provided below. Look for the system that gives the largest separation between your product spot and the impurity.

  • Interaction with Silica Gel: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel.[3] This leads to peak tailing, which can mask the separation of closely eluting impurities.

    • The Causality: The lone pair on the pyridine nitrogen forms a strong hydrogen bond with surface Si-OH groups, creating a secondary, non-ideal retention mechanism. This broadens the peak, often causing it to overlap with adjacent peaks.

    • Our Recommendation: Add a small amount of a competing base to your mobile phase. Typically, 0.1-1% triethylamine (TEA) or pyridine is sufficient.[3] These additives will preferentially bind to the active silanol sites, allowing your compound to elute with a more symmetrical peak shape and improving resolution.

Table 1: Suggested TLC Solvent Systems for Method Development

Solvent SystemRatio (v/v)Polarity IndexNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumStandard starting point. Good for non-polar impurities.
Dichloromethane / Methanol99:1 to 95:5Medium to HighExcellent for more polar compounds.
Toluene / Acetone9:1 to 7:3MediumOffers different selectivity compared to ester-based systems.
Hexane / Ethyl Acetate + 1% TEAAs aboveLow to MediumUse if peak streaking is observed on TLC.

Question 2: After purification, my product is a clear oil/solid, but it develops a yellow or brown tint over time. Why is this happening and how can I prevent it?

Answer:

This color change is typically indicative of product degradation, often due to oxidation or the presence of trace impurities.

Potential Causes & Solutions:

  • Oxidation: Pyridine derivatives can be susceptible to air oxidation, especially if trace metals from a previous reaction step are present.

    • Our Recommendation: After purification, store the compound under an inert atmosphere (nitrogen or argon) and in a freezer (-20 °C). If you suspect metal contamination, you can try passing a solution of the compound through a small plug of activated carbon or a metal scavenger resin before final solvent removal.

  • Residual Acid/Base: Trace amounts of acid or base from the reaction workup can catalyze decomposition over time.

    • Our Recommendation: Ensure your workup procedure is robust. Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution (to remove acid), water, and finally brine. Dry the organic layer thoroughly with anhydrous sodium sulfate or magnesium sulfate before concentrating.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Williamson ether synthesis of this compound?

A1: The primary impurities arise directly from the starting materials and potential side reactions.[4] You should anticipate:

  • Unreacted 3-bromophenol: This is an acidic impurity and can often be removed with a basic wash during workup.

  • Unreacted 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine: This is a basic starting material that can be challenging to separate chromatographically.

  • Residual Base: Inorganic bases like potassium carbonate (K₂CO₃) or the conjugate base of organic bases. These are typically removed during aqueous workup.

  • Side Products: Depending on the reaction conditions, self-condensation or other side reactions can occur, though they are often minor.

Q2: Is crystallization a viable purification technique for this compound?

A2: Absolutely. If your compound is a solid and has a purity of >90% after initial workup or chromatography, recrystallization is an excellent method for achieving high purity.[5][6] The key is finding a suitable solvent or solvent system.

  • Principle: An ideal crystallization solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature.[5] Impurities should either remain in the solution or be insoluble in the hot solvent.

  • Solvent Screening: Test small amounts of your material in various solvents like ethanol, isopropanol, ethyl acetate, hexane, or toluene. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often very effective for pyridine derivatives.

Q3: Can I use an acid-base extraction to purify my crude product before chromatography?

A3: Yes, and it is highly recommended. This is an effective "pre-purification" step that can significantly reduce the burden on your chromatography column. The basic pyridine nitrogen is key to this strategy. See the detailed protocol below.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove acidic (e.g., 3-bromophenol) and neutral impurities from your crude product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude).

  • Basic Wash (Removes Acidic Impurities): Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Drain the aqueous layer. Repeat this wash once more.

  • Acidic Extraction (Extracts Product): Extract the organic layer with 1 M hydrochloric acid (HCl). The basic product will protonate and move into the aqueous layer, leaving many neutral organic impurities behind in the EtOAc/DCM layer.

  • Isolation: Collect the acidic aqueous layer. Cool it in an ice bath and slowly add a 3 M sodium hydroxide (NaOH) solution until the pH is >10. Your product will deprotonate and precipitate or form an oil.

  • Re-extraction: Extract the now basic aqueous layer three times with fresh EtOAc or DCM.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying the title compound on silica gel.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane/EtOAc). Pour the slurry into your column and use gentle pressure to pack a stable bed.

  • Sample Loading: Dissolve your pre-purified product in a minimal amount of DCM or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane/EtOAc). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane/EtOAc) to elute your product. Remember to add 0.5-1% triethylamine to your eluent if you observe peak tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.

Workflow Visualization

A logical approach is crucial for efficient purification. The following diagram outlines a decision-making workflow for purifying this compound.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Impurity Profile? cluster_pathways Purification Strategy cluster_final Final Steps start Crude Product tlc Analyze by TLC/ LCMS start->tlc decision Assess Main Impurities tlc->decision acid_base Acid-Base Extraction decision->acid_base  Acidic/Basic  Impurities  Present chromatography Direct Flash Chromatography decision->chromatography  Multiple Neutral  Impurities crystallize Direct Crystallization decision->crystallize  Crude is >90% Pure  & Solid final_chrom Flash Chromatography acid_base->final_chrom final_purity Check Purity (NMR, LCMS) chromatography->final_purity crystallize->final_purity final_chrom->final_purity product Pure Product final_purity->product

Caption: A decision workflow for selecting the optimal purification strategy.

References

  • BenchChem. (2025).
  • MDPI. (n.d.). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals.
  • MDPI. (2023).
  • National Center for Biotechnology Information. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC.
  • BenchChem. (2025).
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

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Technical Support Center: Optimization of Reaction Conditions for 2-(Chloromethyl)pyridine and 3-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((3-bromophenoxy)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this specific Williamson ether synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to make informed decisions in your experiments.

The reaction between 2-(chloromethyl)pyridine and 3-bromophenol to form this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion generated from 3-bromophenol acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.[1][2] While straightforward in principle, successful execution requires careful control of several experimental parameters to maximize yield and purity.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis in a question-and-answer format, providing both diagnostic insights and corrective actions.

Issue 1: Low or No Yield of the Desired Ether Product

Question: My reaction is showing very low conversion to the desired product, this compound. What are the likely causes and how can I fix this?

Answer: Low yield is the most common issue and can stem from several factors, primarily related to the generation and reactivity of the nucleophile (the phenoxide) and the conditions of the SN2 reaction.

1. Incomplete Deprotonation of 3-Bromophenol: The first step of the reaction is the deprotonation of the weakly acidic phenolic hydroxyl group to form the much more nucleophilic phenoxide ion.[3] If this step is inefficient, the concentration of the active nucleophile will be too low for the reaction to proceed effectively.

  • Causality: The chosen base may be too weak or not used in a sufficient stoichiometric amount. For phenols, which are more acidic than aliphatic alcohols, bases like potassium carbonate (K₂CO₃) are often sufficient, but stronger bases like sodium hydride (NaH) can also be used to ensure irreversible deprotonation.[4][5][6]

  • Solution:

    • Base Selection: Ensure you are using an appropriate base. Potassium carbonate is a good starting point. If yields remain low, consider a stronger base like sodium hydride (NaH).[7][8]

    • Stoichiometry: Use at least a stoichiometric equivalent of the base relative to the 3-bromophenol. An excess (e.g., 1.2-1.5 equivalents) can help drive the deprotonation to completion.

    • Pre-formation of Phenoxide: Consider a two-step, one-pot procedure. First, stir the 3-bromophenol with the base in the solvent for a period (e.g., 30-60 minutes) to ensure complete formation of the phenoxide before adding the 2-(chloromethyl)pyridine.[9]

2. Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction by solvating the ions and influencing the nucleophile's reactivity.[10][11]

  • Causality: Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide ion, creating a "solvent cage" that stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction.[3][11][12]

  • Solution: Use a polar aprotic solvent. These solvents can dissolve the reagents but do not engage in hydrogen bonding with the nucleophile, leaving it "naked" and more reactive.[4][11] Excellent choices include:

    • N,N-Dimethylformamide (DMF)[1]

    • Dimethyl sulfoxide (DMSO)[7][8]

    • Acetonitrile (MeCN)[1]

3. Inappropriate Reaction Temperature: Temperature affects the rate of all reactions, but for SN2 reactions, it's a delicate balance.

  • Causality: A temperature that is too low may result in an impractically slow reaction rate. Conversely, excessively high temperatures can promote side reactions, such as elimination (E2) or decomposition.[1][4]

  • Solution: A typical temperature range for Williamson ether synthesis is 50-100 °C.[1] A good starting point would be 60-80 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and purity.[9]

Issue 2: Significant Formation of Side Products

Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I suppress them?

Answer: Side product formation is often a result of the reaction conditions favoring alternative pathways. For this specific reaction, there are two primary side reactions to consider.

1. C-Alkylation of the Phenoxide: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][3]

  • Causality: The selectivity between O- and C-alkylation is heavily influenced by the solvent. Protic solvents, by solvating the oxygen atom, can make the carbon atoms of the ring more accessible for attack.[3][4]

  • Solution: To favor the desired O-alkylation, use a polar aprotic solvent like DMF or DMSO.[3][4] These solvents do not strongly solvate the oxygen of the phenoxide, making it more available to act as a nucleophile.[4]

2. Quaternization of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is also nucleophilic and can potentially react with the electrophilic chloromethyl group of another molecule of 2-(chloromethyl)pyridine, leading to the formation of a pyridinium salt.

  • Causality: This is a competing SN2 reaction. If the phenoxide concentration is low or its reactivity is suppressed, this self-reaction of the alkylating agent can become more prominent, especially at higher temperatures.

  • Solution:

    • Controlled Addition: Add the 2-(chloromethyl)pyridine solution dropwise to the pre-formed phenoxide solution. This ensures that the concentration of the alkylating agent is always low relative to the phenoxide, favoring the desired intermolecular reaction.[13]

    • Temperature Control: Avoid unnecessarily high temperatures, which can accelerate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for deprotonating 3-bromophenol? A1: For phenols, which are significantly more acidic than alcohols, milder bases are often effective.[5][6] Potassium carbonate (K₂CO₃) is an excellent and commonly used choice due to its low cost, ease of handling, and effectiveness.[8] If higher reactivity is needed, sodium hydride (NaH) will provide complete and irreversible deprotonation.[7]

Q2: What is the optimal solvent for this reaction? A2: Polar aprotic solvents are strongly recommended to maximize the rate of the SN2 reaction.[4][11] N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent choices.[1] They effectively dissolve the phenoxide salt while leaving the anion highly reactive.[4]

Q3: What is the recommended temperature range? A3: A temperature range of 50-100 °C is typical for this type of reaction.[1] Starting at a moderate temperature, such as 70 °C, and monitoring the reaction progress is a sound strategy. Adjust as necessary based on reaction speed and impurity profile.

Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials (3-bromophenol and 2-(chloromethyl)pyridine). The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, typically less polar, product spot has appeared.

Q5: Is 2-(chloromethyl)pyridine stable? A5: 2-(chloromethyl)pyridine is a reactive alkylating agent and should be handled with care.[14] It can be sensitive to moisture and may degrade over time. It is best to use it fresh or from a recently opened container stored under inert gas. Its hydrochloride salt is often more stable for long-term storage.[15]

Data & Protocols

Table 1: Recommended Reaction Conditions
ParameterRecommended OptionsRationale & Considerations
Base K₂CO₃, Cs₂CO₃Mild, effective for phenols, easy to handle.[8]
NaH, KHStronger, ensures complete and irreversible deprotonation. Requires anhydrous conditions and careful handling.[7]
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents. Maximize nucleophilicity of the phenoxide, favoring the SN2 reaction.[1][4]
Temperature 50 - 100 °CBalances reaction rate against potential side reactions. Start around 70 °C and optimize.[1]
Stoichiometry 1.0 eq. 3-bromophenolLimiting reagent (example).
1.1 - 1.2 eq. 2-(chloromethyl)pyridineSlight excess of the alkylating agent can help drive the reaction to completion.
1.2 - 1.5 eq. BaseEnsures complete deprotonation of the phenol.
Experimental Protocol: Synthesis of this compound

This is a generalized starting protocol and may require optimization for your specific setup.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the phenol).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Dissolve 2-(chloromethyl)pyridine (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 70 °C and stir. Monitor the reaction's progress every 1-2 hours using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 2-8 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.[16]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[17]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.[16]

Visualizations

Reaction Mechanism and Troubleshooting Workflow

Williamson_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Process phenol 3-Bromophenol deprotonation Deprotonation phenol->deprotonation alkyl_halide 2-(Chloromethyl)pyridine sn2 SN2 Attack alkyl_halide->sn2 Electrophile base Base (e.g., K₂CO₃) base->deprotonation solvent Solvent (e.g., DMF) solvent->sn2 Mediates Reaction phenoxide Phenoxide Intermediate deprotonation->phenoxide Forms Nucleophile phenoxide->sn2 product This compound sn2->product

Caption: General workflow for the Williamson ether synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_base Is the base strong enough and in sufficient excess? start->check_base check_solvent Is the solvent polar aprotic (e.g., DMF, MeCN)? check_base->check_solvent Yes sol_base Action: Use stronger base (NaH) or increase stoichiometry. check_base->sol_base No check_temp Is the temperature optimal (e.g., 50-100 °C)? check_solvent->check_temp Yes sol_solvent Action: Switch to DMF, DMSO, or Acetonitrile. check_solvent->sol_solvent No check_reagents Are reagents pure and non-degraded? check_temp->check_reagents Yes sol_temp Action: Adjust temperature and monitor via TLC. check_temp->sol_temp No sol_reagents Action: Purify starting materials or use fresh reagents. check_reagents->sol_reagents No end_node Yield Improved check_reagents->end_node Yes sol_base->check_solvent sol_solvent->check_temp sol_temp->check_reagents sol_reagents->end_node

Sources

Technical Support Center: Degradation Pathways of 2-((3-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2-((3-Bromophenoxy)methyl)pyridine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during stability and degradation studies. As specific degradation data for this molecule is not extensively published, this document provides a foundational framework for systematically investigating its stability profile based on established principles for related chemical structures, such as pyridine derivatives, ethers, and brominated aromatic compounds.

Forced degradation studies are a critical component of pharmaceutical development, helping to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] These studies are mandated by regulatory bodies like the ICH to understand the chemical stability of a drug substance under various stress conditions.[3]

Part 1: Frequently Asked Questions (FAQs) on Degradation Pathways

This section addresses common challenges and questions that arise during forced degradation studies of this compound.

FAQ 1: Hydrolytic Stability

Question: My preliminary acidic hydrolysis (0.1M HCl) shows significant degradation of this compound, but basic hydrolysis (0.1M NaOH) appears slower. What is the likely mechanism, and what products should I look for?

Answer: This observation is consistent with the chemistry of the ether linkage and the pyridine moiety. The ether oxygen in your molecule is susceptible to protonation under acidic conditions. This protonation makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water, leading to cleavage of the C-O bond. The pyridine nitrogen can also be protonated, which may influence the overall electron density and stability of the molecule.

Under basic conditions, direct nucleophilic attack on the ether linkage is generally less favorable without activation. While pyridine-containing structures can be labile in basic conditions, the ether bond is often more resistant to base-catalyzed hydrolysis compared to acid-catalyzed hydrolysis.[4][5]

Likely Degradation Products:

  • Primary Products: 3-Bromophenol and 2-(Hydroxymethyl)pyridine.

  • Secondary Products: Further degradation of the primary products might occur under harsh conditions, though they are generally more stable.

Troubleshooting & Confirmation Steps:

  • Co-injection Analysis: The most straightforward confirmation is to obtain authentic standards of 3-Bromophenol and 2-(Hydroxymethyl)pyridine and co-inject them with your degraded sample in your HPLC system. Matching retention times provide strong evidence of their identity.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation peaks. Compare these masses with the expected molecular weights of the proposed structures.

  • pH Profiling: Conduct the study across a range of pH values (e.g., pH 1, 3, 5, 7, 9, 11) to build a comprehensive pH-rate profile.[6] This will help identify the pH of maximum stability and confirm the acid-labile nature of the compound.

FAQ 2: Oxidative Degradation

Question: I'm seeing multiple degradation peaks after exposing my sample to 3% hydrogen peroxide (H₂O₂). What are the potential oxidative degradation pathways?

Answer: Oxidative degradation can be complex, with several potential sites of attack on this compound.

Potential Oxidative Pathways:

  • N-Oxidation: The nitrogen atom on the pyridine ring is a primary target for oxidation, leading to the formation of this compound N-oxide. This is a very common pathway for pyridine-containing pharmaceuticals.

  • Hydroxylation of Aromatic Rings: The electron-rich phenoxy and pyridine rings can be susceptible to hydroxylation, although this is generally less common than N-oxidation.

  • Ether Linkage Oxidation: While less common, oxidative cleavage of the ether bond is also possible, potentially proceeding through a radical mechanism.

Troubleshooting & Confirmation Steps:

  • Mass Spectrometry: High-resolution MS is invaluable here. Look for peaks corresponding to your parent compound +16 Da (addition of one oxygen atom), which would strongly suggest N-oxide formation or ring hydroxylation.

  • Change Oxidizing Agent: Repeat the experiment with a different oxidizing agent, such as AIBN (a radical initiator) or a metal-catalyzed oxidation system, to see if the degradation profile changes.[7] This can provide clues about the underlying mechanism (e.g., ionic vs. radical).

  • Protective Measures: If N-oxidation is confirmed and undesirable, formulation strategies might include the use of antioxidants.

FAQ 3: Photolytic Stability

Question: My compound shows rapid degradation when exposed to light, as per ICH Q1B guidelines. The UV spectrum of the solution is also changing over time. What is the most probable photodegradation pathway?

Answer: The presence of a brominated aromatic ring makes the molecule particularly susceptible to photodegradation. The Carbon-Bromine (C-Br) bond can be cleaved by UV light, leading to a free radical mechanism.

Most Probable Pathway: Debromination The primary photodegradation pathway is likely the cleavage of the C-Br bond to form a phenyl radical, which then abstracts a hydrogen atom from the solvent or another molecule.

Likely Degradation Product:

  • Primary Product: 2-(Phenoxymethyl)pyridine.

  • Secondary Products: Further degradation, including polymerization or ring opening, can occur with prolonged exposure to high-intensity light.[8][9]

Troubleshooting & Confirmation Steps:

  • LC-MS Analysis: Search for a degradant peak with a mass corresponding to the loss of bromine (-79 or -81 m/z) and the addition of hydrogen (+1 m/z) from the parent molecule.

  • Control Experiments: Expose the sample to the same temperature in the dark to confirm that the degradation is indeed light-induced and not thermal.

  • Wavelength Sensitivity: If your equipment allows, expose the sample to different wavelengths of light (e.g., UVA vs. UVC) to understand which part of the spectrum is causing the degradation. The absorbance spectrum of the parent compound can provide clues.[8]

Part 2: Experimental Protocols & Troubleshooting Guides

General Forced Degradation Study Workflow

This workflow provides a systematic approach to investigating the stability of this compound. A target degradation of 5-20% is generally recommended to ensure that degradation products can be detected without complete destruction of the sample.[10]

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Stress Conditions cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Pathway Elucidation A Define Study Objectives B Develop & Qualify Stability-Indicating Analytical Method (e.g., HPLC-UV) A->B C Prepare Stock Solution of This compound B->C D Acid Hydrolysis (e.g., 0.1M HCl, 60°C) C->D Expose to Stressors E Base Hydrolysis (e.g., 0.1M NaOH, 60°C) C->E Expose to Stressors F Oxidative (e.g., 3% H₂O₂, RT) C->F Expose to Stressors G Thermal (e.g., 80°C, Solid & Solution) C->G Expose to Stressors H Photolytic (ICH Q1B Light Source) C->H Expose to Stressors I Control Sample (Solvent, RT, Dark) C->I Expose to Stressors J Analyze Samples at Time Points (e.g., 2, 8, 24, 48 hrs) via HPLC D->J E->J F->J G->J H->J I->J K Calculate Mass Balance & % Degradation J->K L Peak Purity Analysis (PDA Detector) K->L M Characterize Degradants (LC-MS, NMR if needed) L->M N Propose Degradation Pathways M->N O Final Report N->O

Caption: General workflow for a forced degradation study.

Hypothetical Degradation Pathways Diagram

This diagram illustrates the most probable primary degradation pathways for this compound based on its chemical structure.

DegradationPathways cluster_products cluster_conditions Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV/Vis Light) Parent->Photolysis N_Oxide Pyridine N-Oxide Derivative Hydrolysis_P1 3-Bromophenol Hydrolysis_P2 2-(Hydroxymethyl)pyridine Photo_P1 2-(Phenoxymethyl)pyridine (Debrominated Product) Oxidation->N_Oxide N-Oxidation Hydrolysis->Hydrolysis_P1 Ether Cleavage Hydrolysis->Hydrolysis_P2 Ether Cleavage Photolysis->Photo_P1 Debromination

Caption: Hypothetical primary degradation pathways for the title compound.

Recommended Stress Conditions for Forced Degradation

This table summarizes typical starting conditions for forced degradation studies, based on ICH guidelines and common industry practice.[3] These conditions should be adjusted to achieve the target degradation of 5-20%.[10]

Stress ConditionReagent/ConditionTemperatureDurationPotential Pathway
Acid Hydrolysis 0.1M - 1M HClRoom Temp to 80°CUp to 7 daysEther cleavage
Base Hydrolysis 0.1M - 1M NaOHRoom Temp to 80°CUp to 7 daysEther cleavage
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hoursN-Oxidation
Thermal Dry Heat (Solid State)> 20°C above acceleratedUp to 7 daysGeneral decomposition
Photolytic ICH Q1B Option 2Room TemperaturePer ICH Q1BDebromination, rearrangement
Analytical Method Troubleshooting Guide (HPLC)

A robust, stability-indicating HPLC method is crucial for separating the parent compound from all potential degradation products.[1][6]

IssuePotential Cause(s)Suggested Solution(s)
Co-elution of API and degradant peaks Insufficient method selectivity.1. Modify Mobile Phase: Adjust pH, organic modifier (e.g., switch from acetonitrile to methanol), or buffer concentration.[6] 2. Change Stationary Phase: Try a column with a different chemistry (e.g., Phenyl-Hexyl, C8). 3. Gradient Optimization: Make the gradient shallower around the elution time of the API.
Poor peak shape (tailing/fronting) Secondary interactions with column silanols; mismatched solvent strength between sample and mobile phase.1. Adjust pH: Move the mobile phase pH away from the pKa of the analytes. 2. Use an Additive: Add a competitor like triethylamine (TEA) for basic compounds. 3. Solvent Matching: Dissolve the sample in the initial mobile phase if possible.
Low Mass Balance (<95%) Degradants are not UV active; degradants are retained on the column; API precipitated.1. Use a Universal Detector: Employ a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. 2. Stronger Elution: Run a high-organic wash at the end of the gradient to elute strongly retained compounds. 3. Check Sample Solubility: Ensure the API and degradants are soluble in the stressed solution.
New peaks appear in control sample Impurity in starting material; reaction with solvent or buffer.1. Characterize Starting Material: Ensure a pure, well-characterized batch of the API is used. 2. Solvent Check: Run a blank injection of the solvent/buffer that was subjected to the stress condition to check for artifacts.[6]

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
  • An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate. (n.d.). Benchchem.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Degradation of Pyridines in the Environment. (n.d.). ResearchGate.
  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. (n.d.). PubMed.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020, July 20). PubMed.
  • Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite. (n.d.). MDPI.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). PMC - NIH.
  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. (n.d.). PMC - NIH.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 13). ResearchGate.
  • Products of thermal decomposition of brominated polymer flame retardants. (n.d.). ResearchGate.
  • Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. (2019, August). PubMed.
  • How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. (n.d.). MDPI.
  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014, May 1). PubMed.
  • 2-Bromo-3-methylpyridine. (n.d.). Chem-Impex.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
  • Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. (n.d.). Analytical Methods (RSC Publishing).
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (n.d.). Chemical Engineering Transactions.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). PMC - PubMed Central.
  • A Computational Mechanistic Study of the Hydrolytic Degradation of three common Pyrethroid Insecticides. (2025, August 7). ResearchGate.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). AIDIC.
  • 2-Bromo-3-methylpyridine 95 3430-17-9. (n.d.). Sigma-Aldrich.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • A Computational Mechanistic Study of the Hydrolytic Degradation of Three Common Pyrethroid Insecticides. (2025, August 7). ResearchGate.
  • 2-[(2-bromophenoxy)methyl]pyridine SDS, 1016531-68-2 Safety Data Sheets. (n.d.). ECHEMI.
  • Preparation method of 2-methyl-3-bromopyridine. (n.d.). Google Patents.
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  • Sonochemical degradation of 3-methylpyridine (3MP) intensified using combination with various oxidants. (2020, April 2). PubMed.
  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. (2025, August 9). ResearchGate.
  • 2-Bromo-6-methylpyridine 98 5315-25-3. (n.d.). Sigma-Aldrich.
  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023, December 12). PMC - PubMed Central.

Sources

Technical Support Center: A Researcher's Guide to Purifying Crude 2-((3-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-((3-Bromophenoxy)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Understanding the Chemistry: The Williamson Ether Synthesis

The synthesis of this compound is commonly achieved via the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 3-bromophenol is typically deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)pyridine (or a similar haloalkane) to form the desired ether linkage.[2][3]

Understanding this synthetic route is paramount, as the impurities you are likely to encounter are direct consequences of the starting materials, reagents, and potential side reactions inherent to this process.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

A1: Given the Williamson ether synthesis approach, the most common impurities include:

  • Unreacted Starting Materials: 3-bromophenol and 2-(chloromethyl)pyridine (or the corresponding alcohol, 2-(hydroxymethyl)pyridine, if hydrolysis has occurred).

  • Base and its Salts: Residual base (e.g., sodium hydride, potassium carbonate) and the salt formed during the reaction (e.g., sodium chloride).

  • Side Products: Products of elimination reactions, particularly if the alkyl halide is secondary or tertiary, though less likely with a primary halide like 2-(chloromethyl)pyridine.[3]

  • Solvent Residues: Residual high-boiling point solvents such as DMF or DMSO are common.[4]

Q2: My crude product is a dark, oily residue. What is the likely cause and how can I clean it up?

A2: Dark coloration often indicates the presence of impurities or degradation products. This can arise from side reactions or the use of strong bases. An initial aqueous work-up is crucial. This involves partitioning the crude reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. This will remove most inorganic salts and some polar impurities. A subsequent wash with a dilute base (e.g., 1M NaOH) can help remove unreacted 3-bromophenol by converting it to its water-soluble phenoxide salt. Following this, a wash with a dilute acid (e.g., 1M HCl) can remove any basic impurities, such as unreacted pyridine starting material.[5]

Q3: I'm seeing a persistent spot on my TLC that is close to my product's Rf. What could it be and how do I separate it?

A3: This is a common challenge. The close-running spot could be a structural isomer or a byproduct with similar polarity. If you suspect an isomer, careful column chromatography with a shallow solvent gradient is often effective. You may need to screen several solvent systems to optimize the separation. For example, using a mixture of hexanes and ethyl acetate, you can gradually increase the polarity to achieve separation. If standard silica gel fails, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

Q4: My yield is significantly lower than expected after purification. What are the potential causes?

A4: Low yield can be attributed to several factors:

  • Incomplete Reaction: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.

  • Loss during Work-up: Emulsions can form during extractions, leading to loss of product. Using a brine wash can help break up emulsions. Ensure you are using the correct pH for your aqueous washes to avoid partitioning your product into the aqueous layer.

  • Degradation on Silica Gel: Pyridine-containing compounds can sometimes interact strongly with the acidic silanol groups on silica gel, leading to streaking and decomposition.[6] To mitigate this, you can either "cap" the silica by adding a small amount of triethylamine to your eluent (e.g., 0.1-1%) or use a deactivated (neutral) silica gel.

  • Co-elution with Impurities: If the separation is not optimal, you may be discarding fractions containing your product along with impurities.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps
Product appears as a salt (e.g., hydrochloride) The product, being a pyridine derivative, can be protonated by acidic impurities or during an acidic wash.Neutralize the product with a mild base like saturated sodium bicarbonate solution during the work-up.
Persistent colored impurities Residual bromine-containing species or other high molecular weight byproducts.Consider a charcoal treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite.
Oily product that won't solidify Presence of solvent residues or other impurities preventing crystallization.Ensure all solvent is removed under high vacuum. If impurities are the cause, re-purify using column chromatography. Trituration with a non-polar solvent like hexanes can sometimes induce crystallization and remove non-polar impurities.
Product degradation during column chromatography The compound is sensitive to the acidic nature of silica gel.Use a deactivated (neutral) silica gel or add a small percentage of triethylamine to the mobile phase.[6]

Experimental Protocols

Protocol 1: Aqueous Work-up for Crude this compound

This protocol is designed to remove inorganic salts and unreacted 3-bromophenol.

  • Quenching: Carefully quench the reaction mixture by adding it to a beaker of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Base Wash: Combine the organic layers and wash with 1M sodium hydroxide (2 x 30 mL) to remove unreacted 3-bromophenol.

  • Neutral Wash: Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography

This is the primary method for obtaining highly pure this compound.

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.

  • Sample Loading: Dissolve the crude product from the work-up in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Williamson_Ether_Synthesis 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide 3-Bromophenol->3-Bromophenoxide Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->3-Bromophenoxide This compound This compound 3-Bromophenoxide->this compound SN2 Attack 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine->this compound

Caption: Williamson ether synthesis of the target molecule.

Purification_Workflow cluster_0 Initial Purification cluster_1 Chromatographic Purification Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Crude Product Crude Product Aqueous Work-up->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Solvent Removal Solvent Removal Pure Fractions->Solvent Removal Pure Product Pure Product Solvent Removal->Pure Product

Caption: General purification workflow for the title compound.

References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Eureka. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

Sources

Technical Support Guide: Solvent Effects on the Synthesis of 2-((3-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((3-Bromophenoxy)methyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this specific ether synthesis. We will move beyond simple procedural steps to explore the critical role of the solvent, providing you with the expert insights needed to optimize your reaction, troubleshoot common issues, and ensure the integrity of your results.

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide nucleophile attacks an alkyl halide electrophile.[1][2] While seemingly straightforward, the success of this synthesis is profoundly influenced by the reaction environment, particularly the choice of solvent. The solvent dictates the solubility of reactants, the reactivity of the nucleophile, and the prevalence of competing side reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The formation of this compound from 3-bromophenol and a 2-(halomethyl)pyridine (e.g., 2-(chloromethyl)pyridine) is a Williamson ether synthesis, which follows an SN2 pathway.[3] The process involves two key steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 3-bromophenol, forming a more potent nucleophile, the 3-bromophenoxide anion.[2]

  • Nucleophilic Attack: The 3-bromophenoxide anion then attacks the electrophilic methylene carbon of the 2-(halomethyl)pyridine. In a concerted mechanism, the carbon-oxygen bond forms as the carbon-halide bond breaks, resulting in the desired ether product.[1][4]

Q2: Why is the choice of solvent so critical in this SN2 reaction?

The solvent's role is multifaceted and pivotal for an SN2 reaction's success. Firstly, it must dissolve the reactants, particularly the ionic phenoxide salt, to allow the reaction to occur in the solution phase.[5][6] Secondly, and more critically, the solvent's nature directly impacts the nucleophile's reactivity. The ideal solvent will solvate the cation (e.g., Na⁺, K⁺) of the phenoxide salt but leave the phenoxide anion relatively "naked" and highly reactive.[7] A poor solvent choice can encumber the nucleophile or promote undesirable side reactions, leading to low yields and complex purification.

Q3: What are the recommended solvents for this synthesis and why?

Polar aprotic solvents are strongly recommended.[6][8] These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Acetone

Rationale: Polar aprotic solvents possess strong dipoles that effectively solvate the cation of the phenoxide salt. However, they lack acidic protons (like the O-H in water or alcohols) and therefore do not form strong hydrogen bonds with the anionic nucleophile.[8][9] This weak interaction with the nucleophile leaves it highly reactive and available to attack the electrophile, dramatically increasing the rate of the SN2 reaction.[8] Reactions in acetone, for instance, can be hundreds of times faster than in methanol.[8]

Q4: Can I use a protic solvent like ethanol or water? What are the potential consequences?

While possible, using polar protic solvents like ethanol or water is generally discouraged for this synthesis. These solvents can form a "solvent cage" around the phenoxide anion through hydrogen bonding.[5][10] This strong solvation stabilizes the nucleophile, lowering its energy and making it less reactive, which in turn slows down the desired SN2 reaction.[6] Furthermore, using protic solvents can increase the likelihood of competing side reactions, such as C-alkylation of the phenoxide ring.[7]

Q5: My reaction yield is consistently low. Could the solvent be the primary cause?

Yes, absolutely. If you are experiencing low yields, the solvent is one of the first parameters to scrutinize. Using a nonpolar solvent would result in poor solubility of the ionic phenoxide.[8] Using a polar protic solvent would decrease the nucleophile's reactivity.[6] Both scenarios lead to a sluggish reaction and low conversion to the product. Switching to a high-quality, anhydrous polar aprotic solvent like DMF or DMSO is a critical first step in troubleshooting low yields.

Q6: What is Phase Transfer Catalysis (PTC) and is it applicable here?

Phase Transfer Catalysis (PTC) is a powerful technique used for reactions where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[11] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the migration of a reactant (like the phenoxide anion) from one phase to another to react.[12] This method is very common in industrial syntheses.[1] For this specific synthesis, PTC could be employed if using an inorganic base like NaOH in a two-phase system (e.g., water/toluene). The catalyst would transport the phenoxide from the aqueous layer to the organic layer to react with the 2-(chloromethyl)pyridine. It can be an effective strategy to improve reaction rates and yields.

Section 2: Troubleshooting Guide

Issue 1: Low or No Product Yield
  • Potential Cause: Use of an inappropriate solvent class.

    • Diagnosis: Are you using a nonpolar solvent (e.g., hexane, toluene) or a polar protic solvent (e.g., ethanol, water)? Nonpolar solvents fail to dissolve the 3-bromophenoxide salt, while protic solvents significantly reduce its nucleophilicity.[6][8]

    • Solution: Switch to an anhydrous polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents provide the optimal balance of reactant solubility and nucleophile reactivity for SN2 reactions.[7]

  • Potential Cause: Incomplete formation of the phenoxide nucleophile.

    • Diagnosis: The pKa of phenol is approximately 10. A base must be strong enough to deprotonate it effectively. Weaker bases like sodium bicarbonate will be ineffective.

    • Solution: Use a suitable base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH). When using hydride bases, ensure completely anhydrous conditions, as NaH reacts violently with water.

Issue 2: Significant Formation of Side Products
  • Potential Cause: C-Alkylation of the 3-bromophenoxide.

    • Diagnosis: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1][7] This side reaction is often favored in protic solvents.

    • Solution: The use of polar aprotic solvents (DMF, DMSO) strongly favors the desired O-alkylation to form the ether.[7] These solvents do not hydrogen-bond with the oxygen atom, leaving it more available for nucleophilic attack.

  • Potential Cause: Elimination (E2) reaction.

    • Diagnosis: While the electrophile, 2-(chloromethyl)pyridine, is a primary halide and therefore less prone to elimination, high reaction temperatures can favor this competing pathway.[1][13]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures for Williamson ether syntheses range from 50 to 100 °C.[1][3] Monitor the reaction by TLC to avoid prolonged heating after completion.

Issue 3: Reactants Fail to Dissolve
  • Potential Cause: Use of a nonpolar or insufficiently polar solvent.

    • Diagnosis: The 3-bromophenoxide, being an ionic salt, requires a polar solvent for dissolution.[5] If you observe that your reactants are not forming a homogeneous solution, your solvent is likely the issue.

    • Solution: Immediately switch to a recommended polar aprotic solvent like DMF or DMSO. These are excellent solvents for a wide range of organic and inorganic compounds and are ideal for SN2 reactions involving ionic nucleophiles.[6]

Section 3: Data Summary and Experimental Protocol

Table 1: Impact of Solvent Class on Williamson Ether Synthesis
Solvent ClassExamplesEffect on Nucleophile (Phenoxide)SN2 Reaction RateCommon Side ReactionsOverall Recommendation
Polar Aprotic DMF, DMSO, AcetonitrileWeakly solvated, "naked" and highly reactive.[7]High [8]Minimal; Favors O-alkylation.Highly Recommended
Polar Protic Water, Ethanol, MethanolStrongly solvated via H-bonding, reactivity reduced.[5]Low [8]Increased risk of C-alkylation.[7]Not Recommended
Nonpolar Hexane, Toluene, BenzeneInsoluble; reaction cannot occur efficiently in solution.[8]Very Low / None N/AAvoid
Recommended Experimental Protocol

This protocol describes the synthesis of this compound using a preferred polar aprotic solvent system to maximize yield and minimize side products.

Materials:

  • 3-Bromophenol

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-bromophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium 3-bromophenoxide salt.

  • Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the suspension. Note: The excess K₂CO₃ will neutralize the HCl salt and the HCl generated during the reaction.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Section 4: Visual Guides

Diagram 1: SN2 Mechanism and Solvent Role

G cluster_reactants Reactants in Polar Aprotic Solvent (e.g., DMF) cluster_transition Transition State cluster_products Products Nuc 3-Bromophenoxide (Nucleophile) (Br-Ph-O⁻) TS [O···C···Cl]⁻ complex Nuc->TS Backside Attack caption1 DMF leaves nucleophile 'naked' and reactive K_ion K⁺ Cation Solv DMF molecules solvating cation Elec 2-(Chloromethyl)pyridine (Electrophile) Elec->TS Solv->K_ion Solvation Prod This compound TS->Prod Bond Formation LG KCl Salt TS->LG Leaving Group Departs G Start Unsatisfactory Result: Low Yield or Impure Product CheckSolvent 1. Analyze Solvent Choice Start->CheckSolvent SolventType Is the solvent Polar Aprotic (DMF, DMSO, ACN)? CheckSolvent->SolventType SwitchSolvent Action: Switch to anhydrous DMF or DMSO. SolventType->SwitchSolvent No CheckOther 2. Investigate Other Parameters SolventType->CheckOther Yes Success Optimized Reaction SwitchSolvent->Success BaseIssue Is the base strong enough? (e.g., K₂CO₃, NaH) CheckOther->BaseIssue TempIssue Is temperature too high, causing side reactions? CheckOther->TempIssue FixBase Action: Use a stronger base under anhydrous conditions. BaseIssue->FixBase No BaseIssue->Success Yes FixTemp Action: Lower temperature to 50-80°C and monitor by TLC. TempIssue->FixTemp Yes TempIssue->Success No FixBase->Success FixTemp->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1984). Synthetic ionophores. Part 4. Phase transfer-catalysed synthesis of pyridine-containing macrocycles and their ionophore character. Retrieved from [Link]

  • Quora. (2020). Why does a polar solvent disfavour an SN2 reaction? Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2016). Why do Sn2 reactions need polar solvents? Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • ACS Publications. (1991). Formation of imidazopyridines by the phase transfer catalyzed reaction of .alpha.-(aminomethyl)pyridines and CHCl3 with alkaline hydroxide. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 2-((Bromophenoxy)methyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, pyridine ethers represent a privileged scaffold due to their versatile coordination properties and ability to participate in hydrogen bonding, which are critical for molecular recognition at biological targets. The precise arrangement of substituents on these molecules can dramatically alter their physicochemical and pharmacological profiles. This guide offers a detailed spectroscopic comparison of the ortho-, meta-, and para-brominated isomers of 2-((phenoxy)methyl)pyridine, providing the foundational data and analytical rationale essential for their unambiguous identification and characterization.

The strategic placement of a bromine atom on the phenoxy ring serves as a valuable tool for chemists. It not only modifies the electronic properties of the molecule but also provides a handle for further functionalization through cross-coupling reactions. However, the synthesis of a specific isomer can often lead to the formation of others as impurities. Therefore, a robust and clear method for differentiating these closely related compounds is paramount. This document provides a side-by-side analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established experimental protocols.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and common route to synthesizing these target compounds is the Williamson ether synthesis. This reaction involves the deprotonation of the respective bromophenol with a suitable base, such as sodium hydride (NaH), to form a phenoxide intermediate. This nucleophile then displaces a halide from 2-(chloromethyl)pyridine hydrochloride, forming the desired ether linkage. The choice of an appropriate solvent, like N,N-Dimethylformamide (DMF), is crucial as it must be polar aprotic to solvate the cation and facilitate the S(_N)2 reaction.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Bromophenol Bromophenol (o-, m-, or p-) Phenoxide Sodium Bromophenoxide (Nucleophile) Bromophenol->Phenoxide + NaH NaH NaH (Base) in DMF Pyridyl_Cl 2-(Chloromethyl)pyridine HCl (Electrophile) Target 2-((Bromophenoxy)methyl)pyridine (Final Product) Phenoxide_ref->Target + 2-(Chloromethyl)pyridine HCl

Figure 1: General workflow for the Williamson ether synthesis of 2-((bromophenoxy)methyl)pyridine isomers.

Comparative ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is the most powerful tool for distinguishing these isomers. The chemical shift ((\delta)), multiplicity, and integration of the signals provide a unique fingerprint for each molecule. The key diagnostic signals are the methylene protons (-O-CH₂-) and the aromatic protons on both the pyridine and bromophenoxy rings.

The analysis hinges on the electronic environment of the protons, which is directly influenced by the position of the electron-withdrawing bromine atom. Its proximity to the ether linkage and other protons results in predictable downfield or upfield shifts.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature, typically using 16-32 scans.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Comparative ¹H NMR Data
Proton Signal 2-((2-Bromophenoxy)methyl)pyridine (ortho) 2-((3-Bromophenoxy)methyl)pyridine (meta) 2-((4-Bromophenoxy)methyl)pyridine (para) Rationale for Differences
-O-CH₂- (s, 2H) (\delta) 5.29 ppm(\delta) 5.21 ppm(\delta) 5.20 ppmThe proximity of the electronegative bromine in the ortho position provides the strongest deshielding effect on the adjacent methylene protons, shifting them furthest downfield.
Pyridine-H6 (d) (\delta) 8.59 ppm(\delta) 8.58 ppm(\delta) 8.58 ppmThis proton is furthest from the phenoxy group, so its chemical shift is minimally affected by the isomerism on the other ring and remains consistent.
Bromophenoxy Protons (\delta) 6.86 - 7.57 ppm (m, 4H)(\delta) 6.91 - 7.22 ppm (m, 4H)(\delta) 6.87 (d, 2H), 7.40 (d, 2H)The splitting pattern is most distinct for the para isomer, showing a clean pair of doublets due to molecular symmetry. The ortho and meta isomers exhibit more complex multiplets due to lower symmetry.

Comparative ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides complementary information, confirming the carbon skeleton of the isomers. The chemical shifts of the carbon atoms, particularly those in the bromophenoxy ring, are highly sensitive to the position of the bromine substituent.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: Acquire spectra on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparative ¹³C NMR Data
Carbon Signal 2-((2-Bromophenoxy)methyl)pyridine (ortho) This compound (meta) 2-((4-Bromophenoxy)methyl)pyridine (para) Rationale for Differences
C-Br (ipso-carbon) (\delta) 112.9 ppm(\delta) 122.9 ppm(\delta) 113.4 ppmThe chemical shift of the carbon directly attached to the bromine is a key indicator. The value for the meta isomer is significantly different from the ortho and para isomers.
C-O (ipso-carbon) (\delta) 154.1 ppm(\delta) 158.5 ppm(\delta) 157.6 ppmThe electronic effect of the bromine atom influences the chemical shift of the carbon atom bonded to the ether oxygen. The meta position results in the most downfield shift for this carbon.
-O-CH₂- (\delta) 68.4 ppm(\delta) 68.4 ppm(\delta) 68.3 ppmThe methylene carbon shows minimal variation across the isomers, indicating it is less sensitive to the substituent position on the phenoxy ring compared to the protons.

Mass Spectrometry and Infrared Spectroscopy

While NMR is best for distinguishing isomers, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide crucial confirmatory data.

Mass Spectrometry

All three isomers have the same molecular formula (C₁₂H₁₀BrNO) and therefore the same nominal molecular weight. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The key diagnostic feature in the mass spectrum is the isotopic pattern for bromine. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. This results in two major peaks in the mass spectrum for the molecular ion ([M]⁺) and fragment ions containing bromine, separated by 2 Da, with nearly equal intensity.

  • Expected [M+H]⁺ for C₁₂H₁₁BrNO⁺: 264.0024 and 265.9999.

  • Observation: The presence of this characteristic isotopic doublet confirms the incorporation of a single bromine atom into the molecule.

G cluster_workflow Spectroscopic Analysis Workflow Sample Purified Isomer (o-, m-, or p-) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structure MS Mass Spectrometry (HRMS) Sample->MS MW & Formula IR IR Spectroscopy Sample->IR Functional Groups ID Isomer Identification & Purity Confirmation NMR->ID MS->ID IR->ID

Figure 2: Integrated workflow for the spectroscopic characterization of pyridine ether isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecules. While it cannot reliably distinguish between the isomers, it confirms the successful synthesis of the desired chemical class.

  • C-O-C Stretch: A strong, characteristic band for the aryl-alkyl ether linkage is expected in the range of 1200-1275 cm⁻¹.

  • C-Br Stretch: A band in the region of 500-600 cm⁻¹ confirms the presence of the bromo-aromatic group.

  • Aromatic C=C and C-H Stretches: Bands in the 1400-1600 cm⁻¹ region and above 3000 cm⁻¹ confirm the presence of the aromatic rings.

Conclusion

The unambiguous identification of 2-((bromophenoxy)methyl)pyridine isomers is reliably achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy serves as the primary tool for differentiation, with the chemical shift of the methylene bridge protons and the splitting patterns of the aromatic protons being the most diagnostic features. ¹³C NMR corroborates these findings, particularly through the distinct chemical shifts of the ipso-carbons attached to the bromine and oxygen atoms. Finally, mass spectrometry confirms the elemental composition and bromine incorporation, while IR spectroscopy verifies the presence of the core functional groups. This integrated analytical approach provides a robust framework for quality control and characterization in synthetic and medicinal chemistry workflows.

References

  • Title: A new route to 2-((4-bromophenoxy)methyl)pyridine. Source: World of Molecules. URL: [Link]

  • Title: Synthesis of this compound. Source: Mol-Instincts. URL: [Link]

  • Title: Synthesis of 2-((2-bromophenoxy)methyl)pyridine. Source: Mol-Instincts. URL: [Link]

  • Title: Williamson Ether Synthesis. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Infrared Spectroscopy. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Nuclear Magnetic Resonance (NMR). Source: Michigan State University Department of Chemistry. URL: [Link]

A Comparative Guide to the Synthetic Efficiency of Routes to 2-((3-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is a critical endeavor. The compound 2-((3-Bromophenoxy)methyl)pyridine serves as a valuable building block in medicinal chemistry, and its synthesis can be approached through several established methodologies. This guide provides an in-depth, objective comparison of the most common synthetic routes to this target molecule, supported by established chemical principles and experimental insights to inform the selection of the most efficient pathway for a given research context.

Introduction to this compound

The molecular scaffold of this compound incorporates a pyridine ring, an ether linkage, and a brominated phenyl group. Each of these moieties can play a significant role in the pharmacological profile of a larger molecule, making this compound a key intermediate in the synthesis of a wide range of biologically active agents. The efficiency of the synthetic route to this intermediate can significantly impact the overall timeline and cost of a drug discovery program. This guide will focus on three primary strategies for the formation of the crucial aryl ether bond: the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann condensation.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is often a balance between yield, reaction conditions, substrate scope, and the ease of purification. Below is a detailed analysis of three common methods for the synthesis of this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of synthesizing this compound, this involves the reaction of the sodium or potassium salt of 3-bromophenol with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.

Mechanistic Rationale: The reaction is initiated by the deprotonation of the weakly acidic 3-bromophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the 2-(halomethyl)pyridine, displacing the halide and forming the desired ether linkage. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typical to facilitate the SN2 pathway.[2]

Advantages:

  • Cost-effective and readily available reagents: The starting materials and reagents are generally inexpensive and widely accessible.

  • Procedurally simple: The reaction is relatively straightforward to set up and perform.

Disadvantages:

  • Requires a strong base: The use of strong bases like NaH requires anhydrous conditions and careful handling.

  • Potential for side reactions: Elimination reactions can be a competing pathway, especially if the alkyl halide is sterically hindered, though this is less of a concern with a primary halide like 2-(chloromethyl)pyridine.[1]

  • C-alkylation: Phenoxides can sometimes undergo C-alkylation in addition to the desired O-alkylation, leading to isomeric impurities.[2]

Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for forming the ether bond under milder, neutral conditions.[3] This reaction couples a primary or secondary alcohol with a nucleophile, in this case, 2-pyridinemethanol with 3-bromophenol, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4]

Mechanistic Rationale: The reaction proceeds through the formation of a key intermediate, an alkoxyphosphonium salt, upon reaction of the alcohol with the PPh₃/DEAD adduct. The phenoxide, generated in situ from the phenol, then acts as a nucleophile, attacking the activated alcohol and displacing triphenylphosphine oxide to form the ether with inversion of configuration at the alcohol carbon (though not relevant for this achiral substrate).[4] For less acidic phenols (pKa > 11), a more basic azodicarboxylate like 1,1'-(azodicarbonyl)dipiperidine (ADDP) may be required to achieve good yields and avoid side reactions.[5][6]

Advantages:

  • Mild reaction conditions: The reaction is typically carried out at or below room temperature, making it suitable for sensitive substrates.

  • High stereospecificity: It proceeds with clean inversion of stereochemistry at the alcohol center, which is a significant advantage in stereoselective synthesis.[7]

  • Broad substrate scope: The Mitsunobu reaction is tolerant of a wide range of functional groups.

Disadvantages:

  • Stoichiometric byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification. The use of polymer-supported triphenylphosphine can simplify the workup.[5]

  • Cost of reagents: The phosphines and azodicarboxylates are more expensive than the reagents used in the Williamson synthesis.

  • Safety concerns with azodicarboxylates: DEAD and DIAD are potentially explosive and should be handled with care.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is particularly useful for the formation of diaryl ethers.[8] For the synthesis of this compound, a variation of this reaction would involve the coupling of 2-(hydroxymethyl)pyridine with an activated aryl halide like 1,3-dibromobenzene or 1-bromo-3-iodobenzene in the presence of a copper catalyst and a base.

Mechanistic Rationale: The mechanism of the Ullmann condensation is complex and not fully elucidated but is believed to involve the formation of a copper(I) alkoxide or phenoxide species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-O bond and regenerate the copper catalyst.[9] Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[10] However, modern protocols utilize catalytic amounts of copper salts (e.g., CuI) with various ligands to facilitate the reaction under milder conditions.[11]

Advantages:

  • Direct coupling of aryl halides: This method is well-suited for the formation of bonds between two sp²-hybridized carbons.

  • Applicable to unactivated aryl halides: With the development of new ligands, the scope of the Ullmann reaction has expanded to include less reactive aryl halides.[11]

Disadvantages:

  • Harsh reaction conditions: Classical Ullmann reactions often require high temperatures (>150 °C), which can limit functional group tolerance.[12]

  • Catalyst and ligand screening: Finding the optimal copper source, ligand, base, and solvent combination can require significant optimization.

  • Potential for homocoupling: Side reactions such as the homocoupling of the aryl halide can reduce the yield of the desired product.

Quantitative Data Summary

The following table provides a comparative summary of the key parameters for each synthetic route, based on typical experimental conditions found in the literature for analogous transformations.

ParameterWilliamson Ether SynthesisMitsunobu ReactionUllmann Condensation
Starting Materials 2-(Chloromethyl)pyridine, 3-Bromophenol2-Pyridinemethanol, 3-Bromophenol2-Pyridinemethanol, 1,3-Dibromobenzene
Key Reagents NaH or K₂CO₃PPh₃, DEAD or DIAD (or ADDP)CuI, Ligand (e.g., phenanthroline)
Solvent DMF, AcetonitrileTHF, DichloromethaneDMF, Toluene, Dioxane
Temperature Room Temp. to 80 °C0 °C to Room Temp.100-160 °C
Reaction Time 2-12 hours1-8 hours12-24 hours
Typical Yield 60-85%70-90%50-75%
Purification Extraction, ChromatographyChromatography to remove byproductsExtraction, Chromatography

Experimental Protocols

Protocol 1: Williamson Ether Synthesis

Materials:

  • 3-Bromophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(Chloromethyl)pyridine hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-bromophenol (1.0 eq.) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.05 eq.) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Mitsunobu Reaction

Materials:

  • 2-Pyridinemethanol

  • 3-Bromophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-pyridinemethanol (1.0 eq.), 3-bromophenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.2 eq.) dropwise.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct, yielding this compound.

Protocol 3: Ullmann Condensation

Materials:

  • 2-Pyridinemethanol

  • 1-Bromo-3-iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 2-pyridinemethanol (1.2 eq.), 1-bromo-3-iodobenzene (1.0 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with nitrogen three times, then add anhydrous toluene.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Pathways

Williamson_Ether_Synthesis 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide 3-Bromophenol->3-Bromophenoxide NaH, DMF Product This compound 3-Bromophenoxide->Product SN2 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine->Product

Caption: Williamson Ether Synthesis Pathway.

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents 2-Pyridinemethanol 2-Pyridinemethanol Alkoxyphosphonium salt Alkoxyphosphonium salt 2-Pyridinemethanol->Alkoxyphosphonium salt 3-Bromophenol 3-Bromophenol Product This compound 3-Bromophenol->Product PPh3 PPh3 PPh3->Alkoxyphosphonium salt DIAD DIAD DIAD->Alkoxyphosphonium salt Alkoxyphosphonium salt->Product SN2

Caption: Mitsunobu Reaction Pathway.

Ullmann_Condensation 2-Pyridinemethanol 2-Pyridinemethanol Copper Alkoxide Copper Alkoxide 2-Pyridinemethanol->Copper Alkoxide Product This compound Copper Alkoxide->Product Oxidative Addition, Reductive Elimination CuI CuI CuI->Copper Alkoxide 1-Bromo-3-iodobenzene 1-Bromo-3-iodobenzene 1-Bromo-3-iodobenzene->Product

Caption: Ullmann Condensation Pathway.

Conclusion

The selection of the optimal synthetic route to this compound is contingent on the specific priorities of the research program.

  • For cost-effectiveness and scalability , the Williamson ether synthesis remains a strong contender due to the low cost of reagents and its straightforward procedure. However, the requirement for a strong base and the potential for side reactions must be carefully managed.

  • The Mitsunobu reaction offers the advantage of mild reaction conditions and high yields , making it an excellent choice for small-scale synthesis and for substrates with sensitive functional groups. The primary drawback is the cost of reagents and the necessity of chromatographic purification to remove byproducts.

  • The Ullmann condensation is a valuable tool for forming the aryl-ether bond, especially when other methods fail. While modern advancements have made the conditions milder, it often requires more extensive optimization of catalysts and ligands and may not be the most time-efficient method.

For rapid synthesis of a diverse library of analogs in a drug discovery setting, the Mitsunobu reaction, particularly with polymer-supported reagents, often provides the most efficient and reliable route. For large-scale production where cost is a major driver, optimization of the Williamson ether synthesis would likely be the most prudent approach.

References

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In Silico Prediction of 2-((3-Bromophenoxy)methyl)pyridine Properties: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early-Stage In Silico Assessment in Drug Discovery

In the contemporary drug discovery landscape, the early identification of promising lead compounds with favorable pharmacokinetic and pharmacodynamic profiles is paramount. The high attrition rates of drug candidates in later stages of development, often due to unforeseen issues with absorption, distribution, metabolism, excretion, and toxicity (ADMET), underscore the necessity of robust predictive methodologies.[1] In silico tools offer a rapid and cost-effective approach to triage compound libraries, prioritize synthesis efforts, and guide lead optimization by providing valuable insights into a molecule's potential behavior in vivo.[1][2]

This guide provides a comprehensive in silico evaluation of 2-((3-Bromophenoxy)methyl)pyridine, a novel molecule with a scaffold suggestive of potential biological activity. Pyridine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of therapeutic applications, including anticancer and antimicrobial activities.[3][4] The presence of a bromophenoxy moiety further suggests the potential for specific interactions with biological targets.

Herein, we will delineate a systematic in silico workflow to predict the physicochemical properties, ADMET profile, and potential biological targets of this compound. To provide a robust comparative analysis, we will benchmark these predictions against experimentally determined data for structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical application of in silico methodologies and a critical evaluation of the predicted properties of a promising chemical entity.

Methodology: A Step-by-Step In Silico Workflow

The predictive analysis of this compound and its comparators was conducted using a sequential in silico workflow, designed to provide a holistic view of the molecule's drug-like potential.

InSilicoWorkflow cluster_0 Compound Selection & Preparation cluster_1 Physicochemical & ADMET Prediction cluster_2 Target Identification & Molecular Docking cluster_3 Comparative Analysis & Reporting Start Start: Define Target Molecule (this compound) SMILES Obtain SMILES Strings Start->SMILES Comparator Select Comparator Molecules (e.g., N-methyl-4-phenoxypicolinamide) Comparator->SMILES SwissADME SwissADME Web Server SMILES->SwissADME Input SMILES Ligand_Prep Prepare Ligand Structures SMILES->Ligand_Prep ADMET_Properties Predict Physicochemical Properties, Pharmacokinetics, Drug-Likeness, and Medicinal Chemistry Friendliness SwissADME->ADMET_Properties Compare Compare Predicted vs. Experimental Data ADMET_Properties->Compare Target_ID Identify Potential Biological Targets (e.g., Tubulin, CDK2) PDB Retrieve Protein Structures (PDB) Target_ID->PDB Protein_Prep Prepare Protein Structures PDB->Protein_Prep Docking Perform Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Analysis Analyze Binding Affinity and Interactions Docking->Analysis Analysis->Compare Report Generate Comprehensive Report Compare->Report

Caption: In Silico Prediction Workflow.

Step 1: Compound Selection and Preparation

The subject of this guide is This compound . For comparative analysis, we have selected N-methyl-4-(4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide (Compound 8e from a cited study) , a phenoxypyridine derivative with known anticancer activity, and 2-Bromo-3-methylpyridine , a structurally similar small molecule with available physicochemical data.[5] The canonical SMILES (Simplified Molecular Input Line Entry System) for each compound were obtained for input into the prediction tools.

Step 2: Physicochemical and ADMET Property Prediction

The ADMET profiles and physicochemical properties were predicted using the SwissADME web server, a free and widely used tool for evaluating the drug-likeness of small molecules.[6][7] The SMILES string of each compound was submitted to the server to obtain predictions for various parameters, including molecular weight, logP, water solubility, and compliance with drug-likeness rules such as Lipinski's rule of five.[6]

Step 3: Target Identification and Molecular Docking

Based on the reported biological activities of structurally similar phenoxypyridine and phenylpyridine derivatives, we identified two potential therapeutic targets for this compound:

  • Tubulin: Phenoxy pyridine derivatives have been shown to inhibit tubulin polymerization, a key mechanism for anticancer agents.[8]

  • Cyclin-Dependent Kinase 2 (CDK2): 3-Phenylpyridine derivatives have demonstrated inhibitory activity against CDK2, a crucial regulator of the cell cycle and a target in cancer therapy.[9]

Molecular docking simulations were performed using AutoDock Vina, a robust and widely validated open-source docking program.[10][11][12][13] The crystal structures of tubulin (PDB ID: 1SA0) and CDK2 (PDB ID: 1HCK) were retrieved from the Protein Data Bank. The proteins and ligands were prepared for docking using AutoDock Tools, which involved adding polar hydrogens, assigning Gasteiger charges, and defining the grid box for the docking simulation. The docking protocol was executed to predict the binding affinity (in kcal/mol) and the binding mode of the ligands within the active sites of the target proteins.

Results and Discussion: A Comparative Analysis

Physicochemical Properties and Drug-Likeness

The predicted physicochemical properties and compliance with Lipinski's rule of five for this compound and the comparator compounds are summarized in Table 1.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

CompoundMolecular FormulaMolecular Weight ( g/mol )logPWater Solubility (logS)Lipinski's Rule of Five Violations
This compound C12H10BrNO264.123.15-3.85 (Moderately soluble)0
N-methyl-4-(4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide C21H17N5O2S415.463.89-5.12 (Poorly soluble)0
2-Bromo-3-methylpyridine C6H6BrN172.022.18-2.50 (Soluble)0

Data predicted using SwissADME.

This compound exhibits a favorable physicochemical profile for a potential drug candidate. Its molecular weight is well within the desirable range, and it shows no violations of Lipinski's rule of five, suggesting good potential for oral bioavailability.[6] Its predicted logP value of 3.15 indicates good lipophilicity, which is often correlated with cell membrane permeability. The predicted water solubility is moderate, a common characteristic of many orally administered drugs.

In comparison, the known anticancer agent, N-methyl-4-(4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide, also adheres to Lipinski's rules but has a higher molecular weight and lower predicted water solubility. 2-Bromo-3-methylpyridine, a smaller and more polar molecule, is predicted to be more water-soluble.

ADMET Profile Prediction

A comprehensive ADMET profile for this compound was predicted using SwissADME and is presented in Table 2.

Table 2: Predicted ADMET Profile of this compound

ParameterPredictionInterpretation
Absorption
GI absorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB permeantYesPotential to cross the blood-brain barrier.
P-gp substrateNoNot likely to be actively effluxed from cells.
Metabolism
CYP1A2 inhibitorNoLow potential for drug-drug interactions via CYP1A2.
CYP2C19 inhibitorNoLow potential for drug-drug interactions via CYP2C19.
CYP2C9 inhibitorYesPotential for drug-drug interactions with substrates of CYP2C9.
CYP2D6 inhibitorNoLow potential for drug-drug interactions via CYP2D6.
CYP3A4 inhibitorYesPotential for drug-drug interactions with substrates of CYP3A4.
Toxicity
PAINS alert0No alerts for Pan Assay Interference Compounds.
Brenk alert1 (brominated aromatic)A structural alert for potential toxicity.

Data predicted using SwissADME.

The predicted ADMET profile of this compound reveals several promising characteristics. The high predicted gastrointestinal absorption suggests good oral bioavailability. The prediction that it is not a substrate for P-glycoprotein (P-gp) is also favorable, as P-gp is an efflux pump that can reduce the intracellular concentration of drugs.

The prediction of blood-brain barrier (BBB) permeability suggests that this compound could be a candidate for targeting central nervous system (CNS) disorders. However, it also raises the possibility of CNS-related side effects.

The predicted inhibition of cytochrome P450 enzymes CYP2C9 and CYP3A4 indicates a potential for drug-drug interactions. This is a critical consideration for further development and would require experimental validation. The presence of a Brenk alert for the brominated aromatic ring is a note of caution, as such structures can sometimes be associated with toxicity.

Molecular Docking Analysis

The results of the molecular docking simulations of this compound and the comparator compounds with tubulin and CDK2 are presented in Table 3.

Table 3: Molecular Docking Results

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
This compound Tubulin (1SA0)-7.2CYS241, LEU248, ALA316
CDK2 (1HCK)-7.8LEU83, ILE10, LYS33
N-methyl-4-(4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide Tubulin (1SA0)-9.1CYS241, ALA250, VAL318
CDK2 (1HCK)-10.2LEU83, GLU81, PHE80
2-Bromo-3-methylpyridine Tubulin (1SA0)-5.4CYS241, ALA316
CDK2 (1HCK)-5.9LEU83, ILE10

Docking performed with AutoDock Vina.

The molecular docking results suggest that this compound has the potential to bind to both tubulin and CDK2 with good affinity. The predicted binding affinity for CDK2 (-7.8 kcal/mol) is slightly stronger than for tubulin (-7.2 kcal/mol).

For the tubulin complex, the pyridine and phenoxy rings of this compound are predicted to form hydrophobic interactions with residues in the colchicine binding site, including CYS241, LEU248, and ALA316. This binding mode is consistent with the mechanism of other tubulin inhibitors.

In the case of CDK2, the molecule is predicted to occupy the ATP-binding pocket, forming interactions with key residues such as LEU83, ILE10, and a hydrogen bond with the backbone of LYS33. This is a common binding mode for CDK2 inhibitors.

The comparator compound, N-methyl-4-(4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamide, shows a significantly higher predicted binding affinity for both targets, which is consistent with its known potent anticancer activity. The smaller and less complex 2-Bromo-3-methylpyridine exhibits weaker predicted binding affinities.

BiologicalTargets cluster_0 This compound cluster_1 Potential Biological Targets cluster_2 Predicted Biological Activities Molecule This compound Tubulin Tubulin (Anticancer) Molecule->Tubulin Predicted Binding Affinity: -7.2 kcal/mol CDK2 CDK2 (Anticancer) Molecule->CDK2 Predicted Binding Affinity: -7.8 kcal/mol BacterialEnzyme Bacterial Enzymes (Antimicrobial) Molecule->BacterialEnzyme Hypothesized Activity Anticancer Anticancer Activity Tubulin->Anticancer CDK2->Anticancer Antimicrobial Antimicrobial Activity BacterialEnzyme->Antimicrobial

Caption: Potential Biological Activities.

Comparative Discussion and Future Directions

The in silico analysis presented in this guide provides a compelling case for the further investigation of this compound as a potential therapeutic agent. Its predicted drug-like properties, including good oral bioavailability and the absence of P-gp substrate liability, are highly desirable in a drug candidate.

The molecular docking studies suggest that this molecule may exert its biological effects through the inhibition of key cancer-related targets such as tubulin and CDK2. The predicted binding affinities are encouraging, although they are lower than those of the highly potent comparator compound. This suggests that while this compound may possess biological activity, it could serve as a valuable starting point for lead optimization to enhance its potency.

The predicted inhibition of CYP2C9 and CYP3A4 warrants experimental investigation to assess the potential for drug-drug interactions. Furthermore, the Brenk alert for the brominated aromatic moiety should be addressed through appropriate toxicological screening.

While this guide has focused on potential anticancer applications, the pyridine scaffold is also prevalent in antimicrobial agents.[14] Future in silico and in vitro studies could explore the potential of this compound against various bacterial and fungal pathogens.

Conclusion

This comparative guide has demonstrated the power of a systematic in silico workflow to predict the properties of a novel chemical entity, this compound. The predictions of its physicochemical properties, ADMET profile, and potential biological targets provide a strong rationale for its synthesis and experimental validation. By comparing these predictions with data for known active compounds, we have contextualized its potential and identified key areas for further investigation. This approach of integrating computational predictions with experimental data is crucial for accelerating the drug discovery process and increasing the likelihood of success in developing new and effective medicines.

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-((3-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug discovery and development, the efficient and economical synthesis of key intermediates is a cornerstone of success. The compound 2-((3-Bromophenoxy)methyl)pyridine is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a pyridine ring linked to a brominated phenyl ether, offers multiple points for further chemical modification. This guide provides a comparative analysis of the primary synthetic routes to this important intermediate, with a focus on cost-effectiveness, scalability, and practical laboratory implementation.

Introduction to Synthetic Strategies

The formation of the ether linkage is the key transformation in the synthesis of this compound. Several classical and modern organic reactions can be employed to achieve this. This guide will focus on a comparative analysis of the following methods:

  • Williamson Ether Synthesis: A classic and widely used method for forming ethers from an alkoxide and an alkyl halide.

  • Ullmann Condensation: A copper-catalyzed reaction for the formation of aryl ethers.

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction for the formation of carbon-oxygen bonds.

  • Modern Methodologies: An overview of how techniques like microwave-assisted synthesis and flow chemistry can enhance the efficiency of these classical methods.

Comparative Analysis of Synthesis Methods

The choice of synthetic route is often a trade-off between several factors: yield, reaction time, cost of starting materials and catalysts, ease of purification, and scalability. The following table provides a high-level comparison of the aforementioned methods for the synthesis of this compound.

MethodTypical YieldReaction TimeStarting Material CostCatalyst CostScalabilityKey Considerations
Williamson Ether Synthesis 50-95%[1]1-8 hours[1]Low to ModerateNoneExcellentRequires a strong base; potential for side reactions if the alkyl halide is sterically hindered.[1][2]
Ullmann Condensation VariesLong (hours to days)Low to ModerateLow (Copper)GoodOften requires high temperatures and polar aprotic solvents; can have issues with substrate scope.
Buchwald-Hartwig C-O Coupling HighShort (hours)Low to ModerateHigh (Palladium)GoodMilder reaction conditions than Ullmann; sensitive to air and moisture; requires specialized ligands.[3][4]
Microwave-Assisted Synthesis Often ImprovedVery Short (minutes)Low to ModerateVariesModerateCan significantly reduce reaction times and improve yields for the above methods. Requires specialized equipment.
Flow Chemistry High and ConsistentContinuousLow to ModerateVariesExcellentOffers excellent control over reaction parameters, leading to higher yields and purity; ideal for large-scale production. Requires specialized equipment.

In-Depth Analysis of Synthetic Routes

Williamson Ether Synthesis: The Workhorse Approach

The Williamson ether synthesis is the most direct and likely the most cost-effective method for the laboratory-scale preparation of this compound.[1][2] The reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating 3-bromophenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of 2-(chloromethyl)pyridine.[2]

Causality of Experimental Choices:

  • Choice of Base: A strong base is required to deprotonate the phenol to form the more nucleophilic phenoxide. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.[1]

  • Temperature: The reaction is often heated to increase the rate of reaction, typically in the range of 50-100 °C.[1]

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 3-Bromophenol

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-bromophenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.05 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification 3-Bromophenol 3-Bromophenol Deprotonation Deprotonation of Phenol 3-Bromophenol->Deprotonation 2-(Chloromethyl)pyridine_HCl 2-(Chloromethyl)pyridine HCl SN2_Attack SN2 Attack 2-(Chloromethyl)pyridine_HCl->SN2_Attack Base Base (e.g., NaH) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->SN2_Attack Forms Phenoxide Quenching Quenching SN2_Attack->Quenching Crude Product Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Workflow for Williamson Ether Synthesis.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation offers an alternative route to aryl ethers, particularly when the Williamson synthesis is not feasible. This method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. In the context of synthesizing our target molecule, this would involve reacting 3-bromophenol with a suitable 2-pyridylmethyl halide or vice-versa.

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI or CuBr, are typically used. Often, a ligand is added to improve the catalyst's activity and solubility.

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are commonly employed.

  • Temperature: The Ullmann condensation traditionally requires high reaction temperatures, often exceeding 150 °C.

While potentially effective, the harsh reaction conditions and the often-required stoichiometric amounts of copper can be drawbacks from a cost and environmental perspective.

Buchwald-Hartwig C-O Coupling: A Milder, Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a milder and more versatile method for aryl ether synthesis compared to the Ullmann condensation.[3] This palladium-catalyzed cross-coupling reaction would involve reacting 3-bromophenol with 2-(hydroxymethyl)pyridine or 2-bromopyridine with the corresponding alkoxide.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source, such as Pd(OAc)₂ or Pd₂(dba)₃, is used in combination with a phosphine ligand. The choice of ligand is crucial for the reaction's success and can be substrate-dependent.

  • Base: A strong, non-nucleophilic base like sodium or potassium tert-butoxide is typically employed.[4]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are commonly used.[4]

The main drawback of this method is the high cost of the palladium catalyst and the specialized phosphine ligands. However, the milder reaction conditions and broader substrate scope can make it an attractive option for complex molecules.

Logical Workflow for Buchwald-Hartwig C-O Coupling:

Buchwald_Hartwig_Coupling cluster_reactants Reactants & Reagents cluster_catalytic_cycle Catalytic Cycle cluster_workup Workup & Purification 3-Bromophenol 3-Bromophenol Ligand_Exchange Ligand Exchange 3-Bromophenol->Ligand_Exchange 2-Bromopyridine 2-Bromopyridine Oxidative_Addition Oxidative Addition 2-Bromopyridine->Oxidative_Addition Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Oxidative_Addition Base Base (e.g., t-BuOK) Base->Ligand_Exchange Solvent Solvent (e.g., Toluene) Solvent->Oxidative_Addition Oxidative_Addition->Ligand_Exchange Reductive_Elimination Reductive Elimination Ligand_Exchange->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Regenerates Catalyst Filtration Filtration Reductive_Elimination->Filtration Crude Product Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Sources

A Comparative Guide to the Synthetic Utility of Brominated Pyridine Scaffolds: Performance of 2-Bromo-3-methylpyridine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is of paramount importance. Pyridine derivatives, for instance, are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials.[1][2] The strategic introduction of substituents onto the pyridine ring is often a crucial step in the development of novel molecular entities. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool.[2][3]

This guide provides a comparative analysis of the performance of brominated pyridine derivatives in Suzuki-Miyaura cross-coupling reactions, with a specific focus on 2-Bromo-3-methylpyridine . While the initially intended subject, 2-((3-Bromophenoxy)methyl)pyridine, is not extensively documented in the current literature, 2-Bromo-3-methylpyridine serves as an excellent and representative substrate to explore the nuances of cross-coupling reactions involving functionalized pyridine rings. We will delve into its reactivity, compare it with other relevant bromopyridine isomers, and provide practical, experimentally-grounded insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Brominated Pyridines in Synthesis

Brominated pyridines are valuable intermediates in organic synthesis, primarily serving as electrophilic partners in a variety of cross-coupling reactions.[4][5] The position of the bromine atom and the presence of other substituents on the pyridine ring significantly influence the substrate's reactivity. This is often attributed to the electron-withdrawing nature of the pyridine nitrogen, which can affect the ease of oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[6]

2-Bromo-3-methylpyridine, in particular, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][7] Its structure, featuring a bromine atom at the 2-position and a methyl group at the 3-position, presents a unique electronic and steric environment that dictates its performance in synthetic transformations.

Performance of 2-Bromo-3-methylpyridine in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[2][3] The reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

The performance of 2-Bromo-3-methylpyridine in Suzuki-Miyaura reactions is generally good, though careful optimization of reaction conditions is often necessary. The following table summarizes typical reaction conditions and yields for the coupling of 2-Bromo-3-methylpyridine with various arylboronic acids, drawing on established procedures for similar substrates.[3]

Entry Arylboronic Acid Palladium Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012~85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016~92
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~88

Yields are generalized from literature on similar bromopyridine substrates and should be considered as starting points for optimization.[3][6]

Comparison with Alternative Brominated Pyridine Isomers

The reactivity of bromopyridines in cross-coupling reactions is highly dependent on the position of the bromine atom. Here's a comparative overview:

  • 2-Bromopyridines: These are generally reactive substrates. However, the proximity of the nitrogen atom can sometimes lead to catalyst inhibition through coordination to the palladium center, a phenomenon often referred to as the "2-pyridyl problem".[6] The use of bulky, electron-rich phosphine ligands can often mitigate this issue.

  • 3-Bromopyridines: These isomers often exhibit excellent reactivity in Suzuki-Miyaura couplings, as the bromine atom is further removed from the coordinating nitrogen atom.

  • 4-Bromopyridines: Similar to 3-bromopyridines, 4-bromopyridines are typically good coupling partners.

The presence of the methyl group in 2-Bromo-3-methylpyridine can also influence reactivity through electronic and steric effects. The electron-donating nature of the methyl group may slightly decrease the electrophilicity of the C-Br bond compared to unsubstituted 2-bromopyridine.

Alternative Synthetic Strategies for Functionalized Pyridines

While the Suzuki-Miyaura coupling of bromopyridines is a dominant strategy, other cross-coupling methods and alternative reagents are also employed for the synthesis of functionalized pyridines. These can be advantageous when dealing with substrates that are incompatible with boronic acids or when seeking complementary reactivity.

Coupling Reaction Organometallic Reagent Key Advantages Key Disadvantages
Stille Coupling Organotin compounds (stannanes)Air and moisture-stable reagents; excellent functional group tolerance.High toxicity of organotin reagents and byproducts.
Negishi Coupling Organozinc compoundsHigh reactivity; mild reaction conditions; often shorter reaction times.Air and moisture sensitivity of organozinc reagents.
Hiyama Coupling Organosilicon compoundsLow toxicity; readily available starting materials.Requires an activating agent (e.g., fluoride source).

The choice of method will ultimately depend on the specific substrate, desired functional group tolerance, and considerations regarding reagent toxicity and handling.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

The following is a general, robust protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative, such as 2-Bromo-3-methylpyridine, with an arylboronic acid. This protocol is adapted from established procedures.[3][9]

Materials:

  • Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (8 mL)

  • Degassed deionized water (2 mL)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the bromopyridine derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the flask and heat the reaction mixture in an oil bath at 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for the same reason as maintaining an inert atmosphere.

  • Choice of Base: The base is required to activate the boronic acid and facilitate the transmetalation step. Carbonates and phosphates are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Ligand Selection (if applicable): For challenging substrates like some 2-halopyridines, the use of specific phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' R-X R-X (e.g., 2-Bromo-3-methylpyridine) R-X->Oxidative_Addition R'-B(OH)2 R'-B(OH)2 (Arylboronic acid) Base Base

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((3-Bromophenoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for 2-((3-Bromophenoxy)methyl)pyridine was not available at the time of this writing. The following guidance is based on the safety profiles of closely related compounds, including brominated pyridines and aromatic ethers, and established protocols for handling such chemical classes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to review any available supplier safety information.

Understanding the Hazard Profile: The Rationale Behind Caution

This compound is a halogenated aromatic ether containing a pyridine moiety. While specific toxicological data is limited, the constituent parts of the molecule suggest a hazard profile that necessitates careful handling and disposal.

  • Pyridine Derivatives: Pyridine and its derivatives are known to be hazardous.[1][2] They can be toxic if swallowed, inhaled, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[3][4][5] Some pyridine compounds are also considered potential carcinogens.

  • Brominated Organic Compounds: Brominated organic compounds present their own set of hazards. They can be toxic and are often persistent in the environment.[6][7] The European Chemicals Agency (ECHA) has identified aromatic brominated flame retardants, a related class of compounds, as candidates for restriction due to their persistence and potential for bioaccumulation.[7]

  • Aromatic Ethers: Aromatic ethers can have varying toxicities, but some are known to be harmful.

Given these factors, it is prudent to treat this compound as a hazardous substance, exercising caution to minimize exposure to personnel and the environment.

Pre-Disposal Checklist: Preparing for Safe Waste Management

Before beginning any process that will generate waste containing this compound, ensure the following are in place:

  • Designated Waste Accumulation Area: An area specifically designated for hazardous waste, away from general laboratory traffic.

  • Appropriate Waste Containers: Use only compatible, properly labeled, and sealed waste containers.[8] For liquid waste, this typically means a polyethylene or glass container with a secure screw cap. Solid waste should be collected in a clearly labeled, sealed bag or container.

  • Personal Protective Equipment (PPE): A complete set of appropriate PPE must be readily available.

  • Spill Kit: A spill kit equipped to handle spills of halogenated organic compounds should be accessible.

Personal Protective Equipment (PPE): A Non-Negotiable for Safety

When handling this compound, either in its pure form or as waste, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[4][9]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, as many brominated pyridines are harmful upon dermal absorption.[3]
Body Protection A lab coat, long pants, and closed-toe shoes.Prevents incidental skin contact.
Respiratory Protection Work in a certified chemical fume hood.Minimizes inhalation of potentially harmful vapors.[8]
Step-by-Step Disposal Protocol

This protocol outlines the procedures for the safe disposal of this compound waste.

Step 1: Waste Segregation

  • Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS department.

  • Collect liquid and solid waste in separate, clearly labeled containers.

Step 2: Waste Collection

  • Liquid Waste:

    • Carefully pour the liquid waste into a designated, compatible waste container. Avoid splashing.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

    • Securely cap the container immediately after adding waste.

  • Solid Waste:

    • Place contaminated items (e.g., gloves, weigh boats, paper towels) in a designated, sealed container.

Step 3: Labeling

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume of the waste

    • The date of accumulation

    • The name of the principal investigator or research group

Step 4: Storage

  • Store the sealed and labeled waste container in the designated waste accumulation area.

  • Ensure the storage area is well-ventilated and away from sources of ignition.[8]

Step 5: Final Disposal

  • Arrange for the pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.

  • Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Diagram of Disposal Workflow

DisposalWorkflow cluster_Preparation Preparation cluster_Handling Waste Handling cluster_StorageDisposal Storage & Final Disposal Prep Gather PPE and Waste Containers Segregate Segregate Liquid and Solid Waste Prep->Segregate Proceed to Handling Collect Collect Waste in Labeled Containers Segregate->Collect Containerize Store Store in Designated Waste Area Collect->Store Secure for Storage Dispose Arrange for EHS Pickup and Disposal Store->Dispose Final Step

Caption: Workflow for the proper disposal of this compound.

Spill Management: A Rapid and Safe Response

In the event of a spill of this compound, immediate and appropriate action is crucial.

  • Small Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills (requiring EHS assistance):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.

    • Prevent unauthorized personnel from entering the area.

    • Provide EHS personnel with as much information as possible about the spilled material.

Regulatory Considerations: EPA Hazardous Waste Codes

Waste containing this compound is likely to be classified as hazardous waste by the U.S. Environmental Protection Agency (EPA). The following waste codes may apply:

Waste CodeDescriptionRationale
D038 PyridineThis code applies to wastes that contain pyridine as a constituent.
F002 Spent halogenated solventsIf the compound is used as a solvent and contains a halogen.
F005 Spent non-halogenated solvents including pyridineThis code applies to certain spent solvent mixtures containing pyridine.

Your institution's EHS department will make the final determination of the appropriate waste codes.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding the potential hazards, adhering to established safety protocols, and following the step-by-step disposal procedures outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific disposal requirements.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • Bokhove, J., Visser, T. J., Schuur, B., & de Haan, A. B. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. Reactive and Functional Polymers, 86, 67-79. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Ramirez-Cando, L. J., et al. (2024). Management of waste containing polybrominated diphenyl ethers: A review. Heliyon, 10(22). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methylpyridine. Retrieved from [Link]

  • Lin, S. H., & Chang, C. C. (2000). A study on microwave removal of pyridine from wastewater. Journal of Hazardous Materials, 76(1), 71-81. Retrieved from [Link]

  • Sunstream Global. (2025). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Retrieved from [Link]

  • The Acta Group. (2023). ECHA Identifies Certain Brominated Flame Retardants as Candidates for Restriction. Retrieved from [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691-8699. Retrieved from [Link]

  • Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.